DL-Thyroxine
Description
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
| Record name | (±)-Thyroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Thyroxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | eltroxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thyroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYROXINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Laboratory Synthesis and Purification of DL-Thyroxine
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the production of this critical thyroid hormone analog.
Introduction to this compound
Thyroxine, or T4, is a primary hormone produced by the thyroid gland, essential for regulating metabolism.[1] It exists as two stereoisomers, L-thyroxine and D-thyroxine, with the L-isomer being the biologically active form used in hormone replacement therapy.[2] The racemic mixture, this compound, is a crucial compound in research and development, serving as a standard for analytical method development and as a precursor in various synthetic studies. The ability to synthesize and purify this compound in the laboratory is fundamental for studies related to thyroid function, drug screening, and the development of thyroxine analogs.[3]
This guide outlines established methods for the chemical synthesis of this compound, starting from common precursors like L-tyrosine and 3,5-diiodothyronine. It further details purification and characterization techniques to ensure the final product meets the high-purity standards required for scientific investigation.
Synthesis of this compound
The laboratory synthesis of thyroxine can be approached through several routes. Historically, the synthesis from the amino acid tyrosine has been a foundational method.[4] Modern approaches often involve multi-step processes that include iodination of tyrosine or its derivatives, followed by a coupling reaction to form the characteristic diphenyl ether structure of thyronine.[5][6]
Synthetic Route Starting from L-Tyrosine
A common strategy involves the protection of the amino and carboxyl groups of L-tyrosine, followed by di-iodination and subsequent coupling. A retrosynthetic analysis highlights the key precursor, a di-iodinated tyrosine intermediate.[7]
-
Esterification of L-Tyrosine: L-tyrosine is reacted with thionyl chloride in methanol to produce L-tyrosine methyl ester in quantitative yield.
-
Amino Group Protection: The resulting ester's amino group is protected using di-tert-butyl dicarbonate (Boc₂O), yielding N-Boc-L-tyrosine methyl ester with an isolated yield of 98%.
-
Di-iodination: The protected ester is subjected to a di-iodination reaction using iodine and 30% hydrogen peroxide in water at room temperature for 24 hours. This step produces the di-iodinated intermediate with a yield of 80%.
Synthetic Route via Iodination of 3,5-Diiodothyronine
A more direct route involves the iodination of 3,5-diiodothyronine. This method can produce L-thyroxine with high purity and yield.[8]
-
Dissolution: Charge a round-bottom flask with 100g of 3,5-diiodothyronine and 1000ml of methanolic monomethylamine at 25-30°C. Stir for 15-20 minutes to obtain a clear solution.
-
Cooling: Cool the reaction mixture to a temperature between -8°C and 0°C.
-
Iodination: Add an iodine solution to the reaction mixture over a period of 2 hours while maintaining the temperature at -8°C to 0°C. Maintain for an additional 30-45 minutes.
-
Quenching: Slowly bring the temperature of the reaction mixture to 15-20°C. Add 100g of sodium bisulfite followed by 300g of potassium dihydrogen phosphate.
-
Precipitation: Adjust the temperature to 25-30°C and maintain for 30-45 minutes to allow for product precipitation.
-
Isolation: Filter the resultant mixture and wash the solid product with 200ml of water, followed by 200ml of acetonitrile.
-
Drying: Dry the product under a vacuum for 12-15 hours at 55-60°C. This process yields L-thyroxine with a purity of over 98.5%.
Synthesis Data Summary
The following table summarizes quantitative data for the key synthetic steps described.
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Esterification | L-Tyrosine | L-Tyrosine methyl ester | SOCl₂, Methanol | Quantitative | - | [7] |
| N-Protection | L-Tyrosine methyl ester | N-Boc-L-tyrosine methyl ester | (Boc)₂O | 98% | - | [7] |
| Di-iodination | N-Boc-L-tyrosine methyl ester | Di-iodinated intermediate | I₂, H₂O₂ | 80% | - | [7] |
| Final Iodination | 3,5-Diiodothyronine | L-Thyroxine | I₂, Methylamine | 84.5-91.2% | >98.5% | [8] |
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of thyroxine.
Caption: Generalized synthetic routes for this compound.
Purification of this compound
The purification of crude this compound is critical to remove unreacted starting materials, reagents, and by-products. Common techniques include crystallization and various forms of chromatography.
Purification by Crystallization/Precipitation
A straightforward and effective method for purifying thyroxine salts involves dissolution in an alkaline solution, treatment with activated charcoal to remove colored impurities, followed by precipitation through acidification.[9]
-
Dissolution: Suspend 1.0 kg of dry L-thyroxine disodium salt in 14 kg of water. Dissolve the solid by adding 100 g of 30% NaOH until the pH reaches 12-13. Gentle heating to 25-30°C may be necessary.
-
Decolorization: Add 20 g of Na₂SO₃ and 3 g of activated charcoal to the solution. Stir the mixture for approximately 30 minutes.
-
Filtration: Filter the mixture through a 0.45 μm Millipore filter to remove the charcoal and any other insoluble impurities. Wash the filter with 1 kg of water.
-
Precipitation: Add HCl to the filtrate until the pH is adjusted to 2-3, which will cause the purified thyroxine to precipitate.
-
Isolation and Drying: The precipitate can then be collected by filtration, washed, and dried to yield the purified product.
Purification by Chromatography
Chromatographic methods are widely used for the purification of thyroxine and related iodoamino acids, especially for analytical purposes or when very high purity is required.[10]
-
Gel Filtration/Adsorption Chromatography: Sephadex G-25 has been used for the purification of thyroxine-protein conjugates and for separating radiolabeled thyroxine from contaminants.[10][11]
-
Affinity Chromatography: This technique is particularly useful for purifying thyroxine-binding proteins but can also be adapted for thyroxine purification itself, for instance, by using immobilized antibodies or binding proteins.[12][13] Anion exchange chromatography is also a viable option.[14]
Visualization of Purification Workflow
This diagram outlines a typical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Characterization and Purity Analysis
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. These methods are crucial for creating certified reference materials and for quality control in research.[15]
-
Structural Characterization: Techniques such as ¹H-NMR, ¹³C-NMR, infrared spectroscopy, and mass spectrometry are used to confirm the chemical structure of the thyroxine molecule.[5][15]
-
Purity Assessment: The overall purity is often determined using a mass balance approach or quantitative nuclear magnetic resonance (qNMR).[5][15]
-
Impurity Profiling: Specific impurities are quantified using methods like Karl Fischer coulometric titration (for water content), ion chromatography (for inorganic ions), and gas chromatography-mass spectrometry (for volatile organic compounds).[15]
Purity and Impurity Data Summary
The following table presents example data from the characterization of a certified L-thyroxine reference material, which is indicative of the purity levels achievable and the types of impurities encountered.[5][15]
| Analytical Method | Parameter | Result | Reference |
| Mass Balance (MB) | Purity | 94.92% | [5] |
| qNMR | Purity | 94.88% | |
| Karl Fischer Titration | Water Content | 3.563% | |
| Ion Chromatography | Inorganic Impurities | Quantified | [15] |
| GC-MS | Volatile Impurities | Quantified | [15] |
| LC-MS/MS | Structurally Related Impurities | 10 separated, 5 quantified | [15] |
| Final Assigned Value | Purity | 94.90% (± 0.34%) | [15] |
Conclusion
The synthesis and purification of this compound for laboratory use are well-established processes that can be achieved through various reliable methods. The choice of synthetic route may depend on the available starting materials and desired scale. Proper purification, typically involving crystallization and/or chromatographic techniques, is essential to achieve the high degree of purity required for research applications. Rigorous analytical characterization confirms the identity of the final product and quantifies any residual impurities, ensuring the quality and reliability of the material for scientific and developmental work.
References
- 1. Thyroxine - Wikipedia [en.wikipedia.org]
- 2. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.blucher.com.br [pdf.blucher.com.br]
- 8. Levothyroxine synthesis - chemicalbook [chemicalbook.com]
- 9. US8759572B2 - Process for the preparation of thyroid hormones and salts thereof - Google Patents [patents.google.com]
- 10. Purification of thyroxine and triiodothyronine for radioassay with sephadex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid purification of tri-iodothyronine and thyroxine protein conjugates for antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of human thyroxine-binding globulin purification by affinity chromatography procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilized L-Thyroxine for L-Thyroxine binding proteins purification [gbiosciences.com]
- 14. Purification and partial characterization of a novel thyroxine-binding protein (27K protein) from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Thyroxine mechanism of action at the cellular level
An In-Depth Technical Guide to the Cellular Mechanism of Action of DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development in nearly all vertebrate tissues. The thyroid gland primarily secretes L-thyroxine (T4), which is considered a prohormone, and a smaller amount of the more biologically active 3,5,3'-triiodo-L-thyronine (T3). Most of the body's T3 is derived from the peripheral conversion of T4 within target cells. This compound is a racemic mixture of both the L- and D-stereoisomers of thyroxine. While L-thyroxine is the biologically active component responsible for the hormone's physiological effects, understanding the complete cellular mechanism requires acknowledging the existence of both isomers.
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of thyroid hormone action, focusing on the well-established pathways initiated by T4 and T3. It details the processes of cellular uptake, metabolic activation, and the subsequent genomic and non-genomic signaling cascades that mediate their diverse biological effects.
Cellular Uptake and Metabolic Activation
The action of thyroxine begins with its transport from the bloodstream into the target cell. Due to their lipophilic nature, it was once thought that thyroid hormones crossed the cell membrane by simple diffusion. It is now established that their entry is facilitated by a specific set of transmembrane transporter proteins. Key transporters include the Monocarboxylate Transporters (MCT8 and MCT10) and Organic Anion Transporting Polypeptides (OATPs).
Once inside the cell, T4 is converted to the more potent T3 by a family of selenium-containing enzymes called deiodinases.
-
Type 1 Deiodinase (D1): Found primarily in the liver and kidneys.
-
Type 2 Deiodinase (D2): Found in the brain, pituitary, and brown adipose tissue; it plays a crucial role in regulating local T3 concentrations. Its activity is regulated by ubiquitination.
-
Type 3 Deiodinase (D3): Inactivates both T4 and T3.
This localized intracellular conversion is a critical control point, allowing individual cells to fine-tune their response to circulating thyroid hormone levels.
Caption: The genomic signaling pathway of thyroid hormone action via nuclear receptors.
Non-Genomic Mechanisms of Action
In addition to the classical genomic pathway, thyroid hormones can elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic actions are typically initiated at the plasma membrane or within the cytoplasm.
Membrane-Initiated Signaling
A key mediator of non-genomic signaling is the plasma membrane integrin receptor, αvβ3 . This receptor possesses distinct binding sites for T4 and T3.
-
T4 Binding Site: The primary ligand for this site is T4. Binding of T4 to integrin αvβ3 activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. This can lead to downstream effects on cell proliferation and angiogenesis.
-
T3 Binding Site: T3 binds to a separate site on the integrin, leading to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and metabolism.
Cytoplasmic and Mitochondrial Actions
Truncated isoforms of TRs have been identified in the cytoplasm and mitochondria. Cytoplasmic TRβ1 can directly interact with and activate the p85α catalytic subunit of PI3K. In mitochondria, thyroid hormones can rapidly stimulate energy expenditure and thermogenesis, potentially through interactions with truncated TRα isoforms (p43, p28) or by affecting mitochondrial proteins like the adenine nucleotide translocase.
dot
Caption: Non-genomic signaling pathways initiated at the plasma membrane.
The Role of D-Thyroxine
The biological activity of D-thyroxine is significantly lower than that of L-thyroxine. Its affinity for thyroid hormone receptors is much weaker, and it is less readily converted to a more active form. Historically, D-thyroxine was explored as a cholesterol-lowering agent with the rationale that it might retain the metabolic (e.g., lipid-lowering) effects of thyroid hormone with fewer of the cardiac stimulatory effects. However, its use has been largely discontinued due to concerns about cardiac side effects and inferior efficacy compared to modern therapies. At the cellular level, any effects of D-thyroxine are presumed to be mediated through the same receptor systems as L-thyroxine, but with much lower potency.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the cellular action of thyroid hormones.
Table 1: Binding Affinities of T3 and T4
| Ligand | Receptor/Protein | Binding Affinity (Ki or Kd) | Reference |
|---|---|---|---|
| T3 | Thyroid Hormone Receptor β (TRβ) | ~0.40 - 0.49 nM (Ki) | |
| T4 | Thyroid Hormone Receptor β (TRβ) | ~6.7 - 6.8 nM (Ki) | |
| T3 | Plasma Proteins (overall) | ~10x higher affinity for TRs than T4 | |
| T4 | Thyroxine-Binding Globulin (TBG) | High Affinity |
| T3 | Thyroxine-Binding Globulin (TBG) | ~1/30th the affinity of T4 | |
Table 2: Gene Expression Regulation by Thyroid Hormone
| Study Context | No. of Differentially Expressed Genes | Direction of Regulation | Reference |
|---|---|---|---|
| Human whole blood (on vs. off levothyroxine) | 486 (with >1.5 fold-change) | 76% up-regulated, 24% down-regulated |
| Cultured mouse astrocytes (T3 treatment) | 668 | Not specified | |
Key Experimental Protocols
Investigating the cellular mechanisms of thyroxine action involves a variety of established molecular and cellular biology techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity and specificity of hormones for their receptors.
-
Objective: To calculate the dissociation constant (Kd) or inhibitory constant (Ki) of T3 and T4 for TRs.
-
Methodology:
-
Prepare a source of TRs (e.g., recombinant protein or nuclear extracts from cells).
-
Incubate the receptors with a constant concentration of radiolabeled hormone (e.g., ¹²⁵I-T3).
-
In parallel incubations, add increasing concentrations of unlabeled "cold" ligand (T3, T4, or other competitors).
-
Separate the receptor-bound hormone from the free hormone (e.g., using filter binding or size-exclusion chromatography).
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
The concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the Ki.
-
Reporter Gene Assays
These assays measure the ability of a hormone-receptor complex to activate gene transcription.
-
Objective: To quantify the transcriptional activity of TRs in response to T3 or T4.
-
Methodology:
-
Construct a reporter plasmid containing a TRE linked to a reporter gene (e.g., Luciferase or β-galactosidase).
-
Co-transfect cells (that may or may not endogenously express TRs) with the reporter plasmid and an expression plasmid for the TR isoform of interest.
-
Treat the transfected cells with varying concentrations of the test ligand (e.g., T3, T4).
-
After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
The level of reporter activity corresponds to the degree of transcriptional activation by the hormone-receptor complex.
-
dot
Caption: A typical experimental workflow for a reporter gene assay.
Gene Expression Analysis (RNA-Seq and qPCR)
These techniques are used to identify and quantify changes in the expression of target genes in response to thyroid hormone.
-
Objective: To determine which genes are up- or down-regulated by thyroxine and to what extent.
-
Methodology:
-
Treat cultured cells or animal models with thyroid hormone or vehicle control.
-
Isolate total RNA from the cells or tissues.
-
For qPCR: Reverse transcribe the RNA to cDNA. Perform quantitative PCR using primers specific for known or suspected target genes. The change in gene expression is calculated relative to housekeeping genes.
-
For RNA-Seq: Prepare sequencing libraries from the RNA and perform next-generation sequencing to obtain a global profile of all expressed genes. Bioinformatic analysis is then used to identify all differentially expressed genes between the treated and control groups.
-
An In-depth Technical Guide to the Chemical and Physical Properties of DL-Thyroxine Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Thyroxine powder. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.
General and Physicochemical Properties
This compound is a synthetic racemic mixture of the L- and D-isomers of the thyroid hormone thyroxine. It is essential to understand its fundamental properties for applications in research and pharmaceutical development.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [1] |
| Synonyms | DL-T4, (±)-Thyroxine | [2] |
| CAS Number | 300-30-1 | [3] |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | [1] |
| Molecular Weight | 776.87 g/mol | [1][4] |
| Appearance | Needle-like crystals or white to pale brown crystalline powder.[1][3] | [1][3] |
Table 2: Physical Properties of this compound Powder
| Property | Value | Conditions | Reference |
| Melting Point | 231-233 °C (decomposes) | Not specified | [3] |
| 235.5 °C (decomposes) | Not specified | [4] | |
| Solubility in Water | Insoluble | 25 °C | [3] |
| Solubility in Organic Solvents | Insoluble in alcohol and other usual organic solvents. | Not specified | [3] |
| Soluble in organic solvents like DMSO (~2.5 mg/ml) and dimethylformamide (~0.14 mg/ml).[5] | Not specified | [5] | |
| Soluble in the presence of mineral acids or alkalis in alcohol.[3] | Not specified | [3] | |
| Soluble in solutions of alkali hydroxides and hot solutions of alkali carbonates.[3] | Not specified | [3] | |
| Density | 2.3510 g/cm³ | Not specified | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural elucidation of this compound.
Table 3: Spectroscopic Data for Thyroxine
| Technique | Key Data Points | Reference |
| UV/Vis Spectroscopy | λmax: 212, 225, 292 nm | [5] |
| Infrared (IR) Spectroscopy | C-I stretching vibrations: 300 - 550 cm⁻¹.C=O stretching: ~1700 cm⁻¹.C-H, N-H, O-H stretching: 2921-3600 cm⁻¹.[6] | [6] |
| ¹H-NMR Spectroscopy (in DMSO-d₆) | δ 7.83 ppm (2H), δ 7.14 ppm (2H), δ 3.48 ppm (1H), δ 3.14 ppm (1H), δ 2.83 ppm (1H).[7] | [7] |
| ¹³C-NMR Spectroscopy | Data available in spectral databases. | [2] |
| Mass Spectrometry (MS) | Monoisotopic precursor ion [M-H]⁻ at m/z 775.6794.[2][7] A primary fragment ion from the loss of formic acid is observed at m/z 731.6862.[7] | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring data accuracy.
The melting point is a key indicator of the purity of a crystalline solid.[8] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[8]
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube and packed to a height of 1-2 mm.[9][10] Proper packing is essential to avoid air pockets that can lead to uneven heating.[10]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.[8][11]
-
Heating and Observation:
-
Data Recording: The temperature range is recorded from the point at which the first crystal begins to melt to when the last crystal completely liquefies.[8][10]
Caption: Workflow for Melting Point Determination.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the chosen solvent in a sealed container.[12]
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12][13]
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration with a chemically inert filter (e.g., PTFE).[12][13]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][14]
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (+-)-Thyroxine | C15H11I4NO4 | CID 853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thyroxine [drugfuture.com]
- 4. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. periodicos.ufjf.br [periodicos.ufjf.br]
- 7. mdpi.com [mdpi.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chm.uri.edu [chm.uri.edu]
- 10. youtube.com [youtube.com]
- 11. thinksrs.com [thinksrs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
The Question of In Vivo Stereoconversion: An In-Depth Technical Review of D-Thyroxine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the scientific evidence surrounding the in vivo metabolism of D-thyroxine (dextrothyroxine), with a primary focus on the potential for its stereoconversion to the biologically active L-thyroxine. While the conversion of the prohormone L-thyroxine (T4) to the more potent L-triiodothyronine (T3) is a well-established and critical step in thyroid hormone action, the metabolic fate of its dextrorotatory isomer, D-thyroxine, is less understood, particularly concerning its potential transformation into the levorotatory form. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the known metabolic pathways. The evidence to date does not support the in vivo conversion of D-thyroxine to L-thyroxine in humans.
Introduction: The Significance of Thyroid Hormone Stereochemistry
Thyroid hormones, primarily L-thyroxine (levothyroxine, L-T4) and L-triiodothyronine (liothyronine, L-T3), are crucial regulators of metabolism, growth, and development.[1] The stereochemistry of these molecules is paramount to their biological activity. The naturally occurring and physiologically active forms are the levorotatory (L-) isomers. Dextrothyroxine (D-T4), the dextrorotatory isomer of thyroxine, has been investigated for its pharmacological properties, notably as a cholesterol-lowering agent, a pursuit that was largely abandoned due to cardiac side effects.[2] A critical question for understanding the pharmacology and potential therapeutic applications of D-thyroxine is whether it can be converted in vivo to the active L-thyroxine. Such a conversion would have significant implications for its biological effects and safety profile.
Evidence Regarding the In Vivo Conversion of D-Thyroxine to L-Thyroxine
A pivotal study directly investigating the stereospecific determination and in vivo monodeiodination of thyroxine enantiomers in euthyroid men provides the most direct evidence on this topic. The research found no evidence that D-thyroxine is converted to L-thyroxine in humans within the 48-hour study period.[3] This finding is crucial and forms the basis of the current understanding that in vivo stereoconversion from D-T4 to L-T4 does not occur to a significant extent, if at all.
Quantitative Data from Key Studies
The following table summarizes the key findings from a study that administered D-thyroxine to human subjects and analyzed the serum concentrations of both D- and L-thyroxine over time.
| Time Point (hours) | Mean Serum D-Thyroxine (DT4) Concentration (µg/dL) | Mean Serum L-Thyroxine (LT4) Concentration (µg/dL) |
| 0 | 0 | Baseline |
| 2 | Present | No significant change from baseline |
| 4 | Present | No significant change from baseline |
| 8 | Present | No significant change from baseline |
| 12 | Present | No significant change from baseline |
| 24 | Present | No significant change from baseline |
| 48 | Present | No significant change from baseline |
Table 1: Serum Concentrations of D- and L-Thyroxine Following Oral Administration of D-Thyroxine. Data adapted from studies investigating the stereospecific metabolism of thyroxine enantiomers.[3] The persistence of D-thyroxine and the lack of a significant increase in L-thyroxine levels indicate no substantial in vivo conversion.
Known Metabolic Pathways of D-Thyroxine
While conversion to L-thyroxine is not supported by evidence, D-thyroxine does undergo other metabolic transformations in vivo. These pathways are analogous to the metabolism of L-thyroxine and primarily involve deiodination and conjugation.
The metabolism of D-thyroxine is primarily handled by the same family of enzymes that metabolize L-thyroxine, the deiodinases.[4] There are three types of deiodinases (D1, D2, and D3) that catalyze the removal of iodine atoms from the thyroxine molecule.[4] D-thyroxine can be a substrate for these enzymes, leading to the formation of D-triiodothyronine (D-T3) and reverse D-triiodothyronine (rD-T3).
Deiodination of D-Thyroxine
The following diagram illustrates the known deiodination pathways for D-thyroxine.
Figure 1: Deiodination Pathways of D-Thyroxine. This diagram shows the enzymatic conversion of D-thyroxine to its tri- and di-iodinated metabolites through the action of deiodinase enzymes.
Conjugation of D-Thyroxine
In the liver, D-thyroxine can also be conjugated with glucuronic acid or sulfate, which increases its water solubility and facilitates its excretion in bile and urine.[3]
Figure 2: Conjugation and Excretion of D-Thyroxine. This workflow illustrates the hepatic conjugation of D-thyroxine and its subsequent elimination from the body.
Experimental Protocols
The definitive study on this topic employed stereospecific analytical methods to differentiate between D- and L-thyroxine in serum samples.
Experimental Design for In Vivo Stereoconversion Study
The following workflow outlines the general experimental protocol used to assess the in vivo conversion of D-thyroxine to L-thyroxine.
Figure 3: Experimental Workflow for D-T4 to L-T4 Conversion Study. This diagram outlines the key steps in a clinical study designed to investigate the potential in vivo stereoconversion of D-thyroxine.
Analytical Methodology: Stereospecific Chromatography
The critical component of the experimental protocol is the analytical method used to distinguish between the D- and L-enantiomers of thyroxine. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.
-
Sample Preparation: Serum samples are typically subjected to solid-phase extraction to isolate the thyroxine isomers from other serum components.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column. The chiral stationary phase interacts differently with the D- and L-enantiomers, causing them to elute at different retention times.
-
Detection and Quantification: A sensitive detector, such as a UV detector or a mass spectrometer, is used to detect and quantify the separated D- and L-thyroxine peaks.
Conclusion
Based on the available scientific evidence, there is no support for the in vivo conversion of D-thyroxine to L-thyroxine in humans. Studies specifically designed to investigate this potential stereoconversion have shown that while D-thyroxine is metabolized through deiodination and conjugation pathways, it does not appear to be converted to the physiologically active L-enantiomer. For researchers, scientists, and drug development professionals, this indicates that the biological effects of D-thyroxine administration are likely attributable to the intrinsic activity of the D-isomer and its metabolites, rather than a conversion to L-thyroxine. Future research in this area should focus on further characterizing the specific activities and potencies of D-thyroxine and its metabolites at the molecular level.
References
- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextrothyroxine - Wikipedia [en.wikipedia.org]
- 3. METABOLISM OF D-THYROXINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic Role of D-Thyroxine in Non-Thyroidal Illness: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome, is a condition characterized by alterations in circulating thyroid hormone levels in the absence of primary thyroid dysfunction. While the roles of L-thyroxine (L-T4) and L-triiodothyronine (L-T3) in NTIS have been extensively studied, the physiological relevance of the D-enantiomer of thyroxine, D-thyroxine (D-T4), remains largely unexplored and represents a significant gap in our understanding of thyroid hormone homeostasis in critical illness. This technical guide synthesizes the available, albeit limited, scientific literature on D-thyroxine to provide a foundational understanding of its potential physiological relevance in the context of non-thyroidal illness. Historically investigated for its lipid-lowering properties, D-thyroxine exhibits a distinct biochemical profile compared to its L-isomer, including lower affinity for thyroid hormone receptors and differential interactions with plasma binding proteins. This guide will delve into the known metabolic pathways, receptor interactions, and analytical methodologies pertinent to D-thyroxine, while clearly delineating the current knowledge gaps and potential avenues for future research into its role in the complex pathophysiology of NTIS.
Introduction to D-Thyroxine and Non-Thyroidal Illness
Non-thyroidal illness syndrome is a common finding in critically ill patients, characterized by low serum T3, often accompanied by low T4, with normal or low thyroid-stimulating hormone (TSH) levels. These changes are thought to be adaptive mechanisms to reduce metabolic rate during severe illness. The focus of research has almost exclusively been on the L-isomers of thyroid hormones, which are the biologically active forms produced by the thyroid gland.
D-thyroxine is a stereoisomer of L-thyroxine. While L-thyroxine is the naturally occurring and physiologically potent form of the hormone, D-thyroxine has been shown to possess some biological activity, albeit to a much lesser extent. Its most notable historical application was as a lipid-lowering agent, a use that was ultimately abandoned due to significant adverse cardiovascular effects. The potential for endogenous production or physiological relevance of D-thyroxine, particularly in pathological states like non-thyroidal illness, is an area that has received minimal scientific attention.
Comparative Biochemistry of D-Thyroxine and L-Thyroxine
Understanding the potential role of D-thyroxine in NTIS necessitates a comparison of its fundamental biochemical properties with those of the well-characterized L-thyroxine.
Binding to Thyroid Hormone Receptors
The biological effects of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), TRα and TRβ. L-T3 is the most potent natural ligand for these receptors. L-thyroxine binds to TRs with a lower affinity than L-T3[1]. Crucially, the binding affinity of D-thyroxine for these receptors is significantly lower than that of L-thyroxine. This difference in binding affinity is a key determinant of the reduced thyromimetic activity of D-thyroxine.
Interaction with Plasma Binding Proteins
In circulation, thyroid hormones are predominantly bound to transport proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The binding affinity of D-thyroxine to these proteins differs from that of L-thyroxine. Notably, early research suggested a stronger binding affinity of L-thyroxine over D-thyroxine to prealbumin (now known as transthyretin).
Biological Potency
The biological potency of D-thyroxine is considerably lower than that of L-thyroxine. To achieve similar metabolic effects as L-thyroxine in correcting hypothyroidism, significantly higher doses of dextrothyroxine are required[2]. One study established that 4 mg of dextrothyroxine was roughly equivalent to 0.15 mg of levothyroxine in its metabolic rate-stimulating and lipid-lowering effects in hypothyroid patients[2]. The relative potency of L-T4 to L-T3 is approximately 1:4[3].
Table 1: Comparative Properties of L-Thyroxine and D-Thyroxine
| Property | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) |
| Biological Potency | High | Low (significantly less than L-thyroxine)[2] |
| Primary Use | Treatment of hypothyroidism[3] | Historically used as a lipid-lowering agent |
| Affinity for TRs | Binds to TRα and TRβ (lower than L-T3)[1] | Significantly lower affinity than L-thyroxine |
| Plasma Protein Binding | High affinity for TBG, TTR, and albumin[3] | Differential binding, with some evidence of lower affinity to prealbumin compared to L-thyroxine |
Metabolism and Cellular Transport of D-Thyroxine
The metabolic fate and cellular entry of D-thyroxine are critical to understanding its potential physiological impact.
Deiodinase Activity
The conversion of the prohormone T4 to the active hormone T3 is catalyzed by deiodinase enzymes (D1, D2, and D3). These enzymes exhibit stereospecificity. While the metabolism of L-thyroxine by deiodinases is well-characterized, with D1 and D2 converting L-T4 to L-T3 and D3 inactivating it, the activity of these enzymes on D-thyroxine as a substrate is not well-documented in the context of non-thyroidal illness. It is plausible that D-thyroxine is a poor substrate for the activating deiodinases, which would further contribute to its low biological potency. One study suggested that L-hormone analogues are preferentially deiodinated via the T4-5'-deiodination pathway, while D-analogues produce products via the T4-5-deiodination pathway[4].
Cellular Uptake
The entry of thyroid hormones into cells is facilitated by specific transporters, such as monocarboxylate transporters (e.g., MCT8) and organic anion-transporting polypeptides (OATPs). The transport of L-thyroxine is an active, energy-dependent process[5]. The efficiency of D-thyroxine transport by these carriers is not well-established. Any differences in cellular uptake would have significant implications for its intracellular concentration and potential biological effects.
Potential Physiological Relevance of D-Thyroxine in Non-Thyroidal Illness
While direct evidence is lacking, we can speculate on the potential relevance of D-thyroxine in NTIS based on its known properties and the pathophysiology of the syndrome.
Altered Metabolism in Critical Illness
Non-thyroidal illness is associated with profound changes in deiodinase activity, typically a decrease in D1 and D2 activity and an increase in D3 activity, leading to reduced T3 production and increased clearance. If D-thyroxine is indeed a poor substrate for D1 and D2, its relative concentration might be less affected by the enzymatic shifts seen in NTIS compared to L-thyroxine. However, without data on its production and clearance rates in this state, this remains speculative.
Non-Genomic Actions
Thyroid hormones can exert rapid, non-genomic effects that are independent of nuclear receptor binding and gene transcription. These actions are often initiated at the plasma membrane[6]. Given that some non-genomic actions can be mediated by L-thyroxine, it is conceivable that D-thyroxine could also participate in such pathways. Whether these potential non-genomic effects are beneficial or detrimental in the context of critical illness is unknown.
Historical Perspective: Lipid Metabolism
The historical use of D-thyroxine to lower cholesterol is intriguing in the context of NTIS, which is often associated with alterations in lipid metabolism. Dextrothyroxine was shown to lower serum cholesterol, triglycerides, and phospholipids in hypothyroid patients[2]. However, its use was linked to significant cardiovascular side effects, including arrhythmias, which led to its withdrawal from the market. This historical context underscores the potential for D-thyroxine to exert metabolic effects, but also highlights its potential toxicity.
Experimental Protocols and Methodologies
The study of D-thyroxine requires specific and sensitive analytical methods to differentiate it from the much more abundant L-isomer.
Chiral Separation of Thyroxine Enantiomers
Standard immunoassays for thyroxine do not distinguish between D- and L-isomers. In fact, one report indicated that a radioimmunoassay for total thyroxine exhibited 92% cross-reactivity with d-thyroxine. Therefore, specialized analytical techniques are necessary.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chiral Separation
-
Principle: This method utilizes a chiral stationary phase or a chiral mobile phase additive to achieve separation of the D- and L-enantiomers of thyroxine.
-
Stationary Phase: A common approach involves the use of a chiral stationary phase, such as one based on a quinine-derived selector or a crown ether[7][8].
-
Mobile Phase: A reversed-phase HPLC method can be employed with a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH and composition of the mobile phase are optimized for optimal separation[7]. For example, one method used 100% methanol containing 10 mM H2SO4[8].
-
Detection: Detection is typically performed using a UV detector at a wavelength where thyroxine absorbs, such as 230 nm[9].
-
Validation: The method should be validated for linearity, precision, accuracy, and limit of detection and quantification[7].
Signaling Pathways and Logical Relationships
Due to the limited research on D-thyroxine's specific signaling in non-thyroidal illness, the following diagrams are based on the established principles of thyroid hormone action and the known, albeit limited, properties of D-thyroxine.
Theoretical Signaling Pathway of D-Thyroxine
This diagram illustrates the potential, though likely attenuated, signaling pathway of D-thyroxine in comparison to L-thyroxine.
Caption: Theoretical signaling of D-Thyroxine versus L-Thyroxine.
Experimental Workflow for Investigating D-Thyroxine in NTIS
This diagram outlines a logical workflow for future research aimed at elucidating the role of D-thyroxine in non-thyroidal illness.
Caption: Proposed experimental workflow for D-Thyroxine research in NTIS.
Conclusion and Future Directions
The physiological relevance of D-thyroxine in non-thyroidal illness remains a largely uncharted area of thyroid research. The available evidence suggests that D-thyroxine possesses minimal thyromimetic activity due to its low affinity for thyroid hormone receptors. Its historical use as a lipid-lowering agent, however, indicates that it is not biologically inert and can exert significant metabolic effects, albeit with a concerning safety profile.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
The endogenous presence and concentration of D-thyroxine in healthy or critically ill individuals are unknown.
-
The metabolism of D-thyroxine by deiodinases in the context of NTIS has not been characterized.
-
The potential for D-thyroxine to exert non-genomic effects relevant to the pathophysiology of critical illness is an open question.
Future research should prioritize the development and application of sensitive and specific analytical methods to quantify endogenous D-thyroxine levels in clinical samples from patients with NTIS. In vitro and in vivo studies are warranted to investigate its metabolism, cellular transport, and receptor-independent signaling pathways. A deeper understanding of D-thyroxine's role, or lack thereof, will provide a more complete picture of thyroid hormone pathophysiology in critical illness and may uncover novel therapeutic targets or diagnostic markers. Until such research is conducted, the physiological relevance of D-thyroxine in non-thyroidal illness remains an intriguing but unresolved scientific question.
References
- 1. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. restorativemedicine.org [restorativemedicine.org]
- 6. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of D- and L-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical separation of D- and L-thyroxine enantiomers, critical for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. The protocols outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Thyroxine (T4) is a crucial hormone produced by the thyroid gland, existing as two stereoisomers: the biologically active L-thyroxine and the significantly less active D-thyroxine. Pharmaceutical formulations of levothyroxine (L-thyroxine) must be monitored for the presence of the D-enantiomer as an impurity.[1] Accurate and robust analytical methods are therefore essential to ensure the stereochemical purity, safety, and efficacy of levothyroxine drug products.
Analytical Methods Overview
A variety of analytical techniques have been successfully employed for the enantioselective separation of D- and L-thyroxine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve chiral chromatography, where separation is achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation of thyroxine enantiomers due to its high resolution and reproducibility.[2]
Method 1: HPLC with Teicoplanin-Based Chiral Stationary Phase
This method utilizes a macrocyclic glycopeptide antibiotic, teicoplanin, bonded to a silica support as the chiral stationary phase.
Experimental Protocol:
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C
-
Detection: UV absorbance at 215 nm[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 150 µg/mL for a racemic mixture).
Workflow Diagram:
Caption: Workflow for HPLC separation of thyroxine enantiomers using a teicoplanin-based CSP.
Method 2: HPLC with Quinine-Derived Chiral Stationary Phase
This method employs a chiral stationary phase derived from the natural alkaloid quinine.
Experimental Protocol:
-
Column: Quinine-derived chiral stationary phase[4]
-
Mobile Phase: Reversed-phase elution conditions (specifics to be optimized based on the exact column chemistry)[4]
-
Detection: UV-Vis or Mass Spectrometry
-
Application: Suitable for the simultaneous separation of D- and L-thyroxine and triiodothyronine (T3) enantiomers.[4]
Method 3: HPLC with Crown Ether Type Chiral Stationary Phase
This approach utilizes a chiral crown ether immobilized on a solid support to achieve enantioseparation.
Experimental Protocol:
-
Column: Crown ether-based chiral stationary phase (e.g., ChiroSil SCA (-))[5][6]
-
Mobile Phase: 100% methanol containing 10 mM sulfuric acid.[5] Alternatively, a mixture of 60% methanol/water (v/v) with 0.1% formic acid can be used for LC-MS/MS applications.[6]
-
Flow Rate: 1.4 mL/min[6]
-
Column Temperature: 40 °C[6]
Method 4: HPLC with Chiral Mobile Phase Additive
In this technique, a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the thyroxine enantiomers, which are then separated on a standard achiral column.
Experimental Protocol:
-
Mobile Phase: A chiral eluent containing L-proline, cupric acetate, and triethylamine (TEA).[7][8] A typical composition is 35:65 (v/v) acetonitrile-water containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM TEA, with the pH adjusted to 5.42.[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 40 °C[8]
-
Detection: UV absorbance
Logical Relationship Diagram:
References
- 1. L-thyroxine contamination of pharmaceutical D-thyroxine: probable cause of therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of thyroxine enantiomers in human plasma with normal high performance liquid chromatography-chiral complex exchange mobile phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of DL-Thyroxine in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of DL-Thyroxine (T4) in biological samples, such as serum and plasma, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Thyroxine is a critical hormone produced by the thyroid gland, and its accurate measurement is essential for diagnosing thyroid diseases and in pharmacokinetic studies.[1] The described method involves sample preparation through protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation on a C18 column and quantification. This method is sensitive, specific, accurate, and robust, making it suitable for routine analysis in a laboratory setting.[2][3]
Principle of the Method
This method utilizes RP-HPLC to separate thyroxine from endogenous components in biological matrices. The sample is first treated to remove proteins and other interferences. The clarified extract is then injected into an HPLC system. Separation is achieved on a C18 stationary phase, which retains the relatively nonpolar thyroxine. An isocratic or gradient mobile phase, typically consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is used to elute the analyte.[2][4][5] Thyroxine is then detected by a UV detector at its wavelength of maximum absorbance, approximately 225 nm.[3][4][5][6] Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of thyroxine.
Apparatus and Reagents
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Variable Wavelength UV Detector
-
-
Data Acquisition and Processing Software (e.g., Agilent ChemStation)[4]
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge (capable of >3000 x g)
-
Solid-Phase Extraction (SPE) Manifold and Cartridges (if applicable)
-
Pipettes and general laboratory glassware
2.2 Reagents and Materials
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic acid (TFA)
-
Formic acid
-
Phosphate buffer reagents
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (serum/plasma) from the target species
Experimental Protocols
3.1 Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in a minimal amount of 0.01 M methanolic NaOH or 4M NH4OH in methanol to aid solubility, then bring to volume with methanol in a volumetric flask.[2][9][10] This solution should be stored protected from light at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water).[11]
-
Calibration Standards (0.05 - 20 µg/mL): Prepare calibration standards by spiking blank biological matrix (serum/plasma) with the appropriate working standard solutions. A typical range might be 0.05, 0.1, 0.5, 2, 5, 10, and 20 µg/mL.[6][12]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to evaluate the accuracy and precision of the method.[4]
3.2 Sample Preparation Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Protocol 3.2.1: Protein Precipitation (PPT) This is a rapid and simple method suitable for high-throughput analysis.
-
Pipette 100 µL of the biological sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[11]
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 20-50 µL) into the HPLC system.[5]
Protocol 3.2.2: Solid-Phase Extraction (SPE) This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Conditioning: Condition a mixed-mode or C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl or deionized water.[7][8]
-
Sample Pretreatment: To 1 mL of plasma, add 2 mL of acetonitrile, vortex, and centrifuge. Transfer the supernatant to a new tube and add 2 mL of 0.1 M HCl.[8]
-
Loading: Apply the pretreated sample to the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interfering substances.[7][8]
-
Elution: Elute the thyroxine from the cartridge with an appropriate solvent. For mixed-mode cartridges, this may involve a basic elution solvent. For C18, a higher concentration of organic solvent is used.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase and transfer to an autosampler vial for injection.[8][11]
3.3 HPLC Chromatographic Conditions The following table summarizes typical HPLC conditions for thyroxine analysis.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse, Waters Nova-Pak), 250 mm x 4.6 mm, 5 µm[3][5] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% TFA (50:50 v/v)[5] or Methanol and Phosphate Buffer pH 3.0 (55:45 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25-30 °C[4][6] |
| Detection Wavelength | 225 nm[3][4][5][6] |
| Injection Volume | 20 - 50 µL[5][13] |
| Run Time | 10 - 20 minutes |
Data Presentation and Method Validation
The analytical method should be validated according to ICH or FDA guidelines.[2][3][11] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.998 over a range of 0.08 - 20 µg/mL[3][4][6][12] |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 95 - 105%[2][3] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 2%[2][3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03 - 0.05 µg/mL[3][6][12] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.09 - 0.17 µg/mL[3][6][12] |
| Specificity | No interfering peaks at the retention time of the analyte | Method is specific when tested with blank matrix.[3] |
| Robustness | %RSD < 2% after minor changes in method parameters | The method is robust with minor changes to flow rate, temperature, and mobile phase composition.[2] |
Visualizations
Caption: General workflow for this compound analysis in biological samples.
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.
References
- 1. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 2. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
- 10. L-Thyroxine =98 HPLC 51-48-9 [sigmaaldrich.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. benthamdirect.com [benthamdirect.com]
- 13. A Comparative pH‐Dissolution Profile Analysis of Selected Commercial Levothyroxine Formulations in Lebanon Using Anion‐Exchange HPLC Method: Implication on Interchangeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: DL-Thyroxine Metabolic Stability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Thyroxine (T4) is a prohormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1][2] The metabolic stability of thyroxine is a critical parameter in understanding its physiological disposition and in assessing the potential for drug-induced thyroid disruption.[3][4] This document provides a detailed protocol for an in vitro metabolic stability assay of this compound using liver microsomes or hepatocytes, coupled with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways for T4 include deiodination, glucuronidation, and sulfation.[5][6][7]
Principle
The metabolic stability of a compound is assessed by incubating it with a metabolically active system, such as liver microsomes or hepatocytes, and monitoring the decrease in the parent compound's concentration over time.[8][9] The rate of disappearance is used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2).[8][9] This assay is crucial for predicting the in vivo hepatic clearance of a drug.[8]
Data Presentation
Table 1: Summary of Experimental Parameters for this compound Metabolic Stability Assay
| Parameter | Liver Microsomes Assay | Hepatocyte Assay |
| Test System | Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) | Cryopreserved or fresh primary human or rat hepatocytes |
| This compound Concentration | 1 µM | 0.1 - 1 µM[3] |
| Microsomal Protein Conc. | 0.5 mg/mL | N/A |
| Hepatocyte Density | N/A | 1 x 10^6 cells/mL |
| Cofactors | NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), PAPS (for sulfation) | Endogenous cofactors present |
| Incubation Times | 0, 5, 15, 30, 60, 120 minutes | 0, 15, 30, 60, 90, 120 minutes[10] |
| Incubation Temperature | 37°C | 37°C |
| Reaction Termination | Acetonitrile (ACN) with internal standard | Acetonitrile (ACN) with internal standard |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Parameters Calculated | % Remaining, t1/2 (half-life), CLint (intrinsic clearance) | % Remaining, t1/2 (half-life), CLint (intrinsic clearance) |
Experimental Protocols
Liver Microsome Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of this compound in a liver microsomal system.
Materials:
-
This compound
-
Pooled Human or Rat Liver Microsomes
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system, UDPGA, and PAPS solutions in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome suspension and phosphate buffer at 37°C for 5-10 minutes.
-
Add the this compound working solution to initiate the reaction (final concentration 1 µM).
-
For reactions assessing specific pathways, add the respective cofactors:
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the stop solution before the test compound.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Hepatocyte Metabolic Stability Assay
This protocol describes the use of intact hepatocytes to assess the metabolic stability of this compound, which provides a more comprehensive view of cellular metabolism.[9][10]
Materials:
-
This compound
-
Cryopreserved or fresh primary hepatocytes (human or rat)
-
Williams' Medium E or other suitable culture medium
-
Hepatocyte Maintenance Supplement Pack
-
Acetonitrile (ACN)
-
24- or 48-well plates
-
Incubator with 5% CO₂ and orbital shaker
Procedure:
-
Preparation of Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in incubation medium to the desired final concentration (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension.
-
Pre-incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 15-30 minutes.
-
Add the this compound working solution to initiate the reaction (final concentration 0.1-1 µM).
-
-
Time Point Sampling:
-
At designated time points (0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing the internal standard.[10]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet cell debris and proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes in 10^6)
-
Visualizations
This compound Metabolic Pathways
Caption: Major metabolic pathways of this compound (T4).
Experimental Workflow for Metabolic Stability Assay
Caption: General workflow for the in vitro metabolic stability assay.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. Dissertation or Thesis | In vitro thyroid hormone metabolism: effects of nuclear receptor activation on the metabolic profiles of thyroxine in rat and human hepatocytes | ID: 9880vs24b | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro metabolism of thyroxine by rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bioivt.com [bioivt.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Thyroid method 4b: Inhibition of thyroid hormones (THs) glucuronidation using liquid chromatography/mass spectrometry (LC/MS) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. Thyroid method 4c: Inhibition of THs sulfation using liquid chromatography | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of DL-Thyroxine as a Reference Standard in Thyroid Hormone Assays
References
- 1. Therapeutic Use of Levothyroxine: A Historical Perspective - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Laboratory Thyroid Tests: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for inducing hypothyroidism in rats with DL-Thyroxine
Application Note: Inducing Hypothyroidism in Rodent Models
Introduction
The induction of hypothyroidism in rat models is a critical procedure for investigating the pathophysiology of thyroid hormone deficiency and for the preclinical evaluation of therapeutic agents. Chemically induced hypothyroidism is a widely accepted, non-invasive method that reliably mimics the hormonal and physiological state of the human condition. This application note provides a comprehensive protocol for inducing hypothyroidism in rats using antithyroid agents, specifically Propylthiouracil (PTU) and Methimazole (MMI).
It is important to note that while the topic mentions DL-Thyroxine, this compound is a synthetic thyroid hormone and is utilized to treat hypothyroidism or induce hyperthyroidism. The correct and established method for inducing a hypothyroid state is through the administration of antithyroid drugs that interfere with thyroid hormone synthesis.
The protocols detailed below are designed for researchers, scientists, and drug development professionals to establish a consistent and reproducible model of hypothyroidism.
Mechanism of Action: Antithyroid Drugs
Antithyroid drugs such as Propylthiouracil (PTU) and Methimazole (MMI) function by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form triiodothyronine (T3) and thyroxine (T4). By blocking this crucial step in thyroid hormone synthesis, PTU and MMI effectively reduce the circulating levels of T3 and T4, leading to a hypothyroid state. The reduction in negative feedback to the pituitary gland results in a compensatory increase in Thyroid-Stimulating Hormone (TSH) levels.
Application Note & Protocol: Cell-Based Assays for Screening Thyromimetic Activity of DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2][3][4] Compounds that mimic the action of thyroid hormones, known as thyromimetics, have significant therapeutic potential but also pose a risk as endocrine disruptors.[1] Therefore, robust and efficient screening methods are essential to identify and characterize thyromimetic compounds. DL-Thyroxine, a synthetic form of the main hormone secreted by the thyroid gland, serves as a key reference compound in these studies.[5][6] This document provides detailed protocols for cell-based assays designed to screen for the thyromimetic activity of this compound and other test compounds, focusing on the activation of thyroid hormone receptors (TRs).
The primary mechanism of thyroid hormone action is mediated through the binding to and activation of nuclear thyroid hormone receptors, TRα and TRβ, which are ligand-dependent transcription factors.[3][4][7] Upon hormone binding, the receptor complex modulates the transcription of target genes.[4][7] Cell-based assays are powerful tools to study these molecular events in a controlled in vitro environment.[1][8] Commonly employed methods include reporter gene assays, where cells are engineered to express a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE).[9][10] The level of reporter gene expression serves as a quantitative measure of TR activation.[9] Another approach involves measuring cell proliferation in thyroid hormone-dependent cell lines, such as the rat pituitary tumor cell line GH3.[1][8]
This application note details a robust reporter gene assay protocol using a human cell line stably expressing a human thyroid hormone receptor (TRα or TRβ) and a TRE-driven luciferase reporter gene. It also provides a framework for interpreting the resulting data and understanding the underlying signaling pathways.
Thyroid Hormone Receptor Signaling Pathway
Thyroid hormones, primarily triiodothyronine (T3) and thyroxine (T4), exert their effects through both genomic and non-genomic pathways. The canonical genomic pathway, which is the focus of this assay, involves the binding of T3 to thyroid hormone receptors (TRs) in the nucleus. T4 is considered a prohormone and is converted to the more active T3 within the cell.[3][11] TRs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[4][7] In the absence of a ligand, the TR-RXR heterodimer is often bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and recruitment of coactivator proteins, which in turn activates gene transcription.
Caption: Canonical thyroid hormone receptor signaling pathway.
Experimental Protocols
Reporter Gene Assay for Thyromimetic Activity
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
Human cell line stably expressing human TRα or TRβ and a TRE-luciferase reporter construct (e.g., INDIGO Biosciences Human TRα or TRβ Reporter Assay Kit)[9][10]
-
Cell culture medium (as recommended by the cell line provider)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound (T4)
-
3,5,3'-Triiodo-L-thyronine (T3) as a positive control
-
Test compounds
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Workflow:
Caption: Workflow for the thyromimetic reporter gene assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture the reporter cells according to the supplier's instructions, typically in a medium supplemented with 10% charcoal-stripped FBS to reduce background thyroid hormone levels.
-
On the day of the assay, harvest the cells and adjust the cell density to 1 x 10^5 cells/mL in the assay medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, T3, and test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in the assay medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.1% to avoid cytotoxicity.
-
Include a vehicle control (DMSO only) and a positive control (a concentration range of T3).
-
Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5 minutes to ensure complete cell lysis.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Calculate the average luminescence for each treatment group.
-
Determine the fold activation by dividing the average luminescence of each treatment by the average luminescence of the vehicle control.
-
Plot the fold activation against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value (the concentration at which 50% of the maximal response is observed) for each compound.
Data Presentation
The thyromimetic activity of this compound and other test compounds can be summarized in the following tables.
Table 1: Thyromimetic Activity of this compound and Control Compounds in a TRβ Reporter Assay
| Compound | EC50 (nM) | Max Fold Activation | Relative Potency (T3 = 1) |
| 3,5,3'-Triiodo-L-thyronine (T3) | 0.5 | 15.2 | 1 |
| This compound (T4) | 50 | 14.8 | 0.01 |
| GC-1 (TRβ-selective agonist) | 0.8 | 15.5 | 0.625 |
| Test Compound X | 25 | 12.1 | 0.02 |
Note: The data presented are representative and may vary depending on the specific cell line and experimental conditions.
Table 2: Comparison of Thyromimetic Activity in TRα and TRβ Reporter Assays
| Compound | TRα EC50 (nM) | TRβ EC50 (nM) | TRβ/TRα Selectivity Ratio |
| 3,5,3'-Triiodo-L-thyronine (T3) | 0.6 | 0.5 | 1.2 |
| This compound (T4) | 60 | 50 | 1.2 |
| GC-1 (TRβ-selective agonist) | 10 | 0.8 | 12.5 |
| Test Compound Y | 5 | 55 | 0.09 |
Note: The selectivity ratio is calculated as EC50(TRα) / EC50(TRβ). A ratio > 1 indicates TRβ selectivity, while a ratio < 1 indicates TRα selectivity.
Conclusion
The cell-based reporter gene assay described in this application note provides a sensitive and high-throughput method for screening and characterizing the thyromimetic activity of compounds like this compound. By utilizing cell lines that specifically express thyroid hormone receptors and a responsive reporter system, researchers can obtain quantitative data on the potency and efficacy of potential thyromimetics. This information is crucial for both drug development and the assessment of endocrine-disrupting chemicals. The detailed protocol and data presentation guidelines provided herein offer a comprehensive framework for conducting and interpreting these important assays.
References
- 1. researchgate.net [researchgate.net]
- 2. research.wur.nl [research.wur.nl]
- 3. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Thyroxine (T4) Test: MedlinePlus Medical Test [medlineplus.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro test system for thyroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation and Use of DL-Thyroxine Stock Solutions for Cell Culture Experiments
Introduction
DL-Thyroxine (T4), a prohormone produced by the thyroid gland, is a critical regulator of metabolism, growth, and development. In cell culture, Thyroxine is used to study a wide range of cellular processes, including proliferation, differentiation, and metabolism. Its primary active form, 3,5,3'-triiodo-L-thyronine (T3), is typically formed within the target cell through the enzymatic removal of an iodine atom from T4. Proper preparation of this compound stock solutions is crucial for obtaining reproducible and accurate experimental results. Due to its poor solubility in aqueous solutions, specific protocols must be followed. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (128.72 mM)[1], ~2.5 mg/mL[2] | [1][2] |
| 0.1 N NaOH | Soluble | |
| 4 M NH₄OH in Methanol | ~5 mg/mL | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [2] |
| 1:5 DMSO:PBS (pH 7.2) solution | ~0.5 mg/mL | [2] |
Note: Solubility can vary between suppliers and based on the specific salt form (e.g., sodium salt pentahydrate).
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Source |
| -80°C | Up to 6 months | DMSO | [3] |
| -20°C | Up to 1 month[3], Up to 52 weeks[4] | DMSO[3], Not specified[4] | [3][4] |
| 2-8°C | Up to 30 days | Not specified | [5] |
| Room Temperature (Aqueous) | Not recommended for more than one day | Aqueous solution | [2] |
Note: For maximum stability, it is recommended to store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[3][5]
Experimental Protocols
Two primary methods are presented for the preparation of this compound stock solutions, accommodating different experimental needs and cell sensitivities.
Protocol 1: Alkaline Dissolution Method
This method is commonly recommended for preparing stock solutions intended for direct dilution into cell culture media. The use of a strong base necessitates a significant dilution to neutralize the pH.
Materials:
-
This compound powder (or its sodium salt)
-
1.0 N Sodium Hydroxide (NaOH), sterile
-
Sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Aseptically weigh 1 mg of this compound powder and place it into a sterile 50 mL conical tube.
-
Add 1.0 mL of 1.0 N NaOH to the tube.[6]
-
Gently swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Add 49 mL of sterile, serum-free cell culture medium to the dissolved solution. This brings the final volume to 50 mL and the final concentration to 20 µg/mL. The large volume of medium acts to buffer the NaOH.
-
Filter-sterilize the final stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Dispense the stock solution into single-use, light-protecting aliquots.
-
Store the aliquots as recommended in Table 2 (e.g., -20°C for short-term or -80°C for long-term storage).
Protocol 2: Organic Solvent (DMSO) Dissolution Method
This method is suitable when a high concentration stock is needed and the final concentration of the organic solvent in the cell culture medium can be kept to a non-toxic level (typically <0.1%).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to achieve a 10 mg/mL stock.[7]
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Dispense the stock solution into single-use, light-protecting aliquots.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
-
Important: When preparing working solutions, dilute the DMSO stock in culture medium such that the final DMSO concentration does not exceed a level toxic to the specific cell line being used.
Caption: Workflow for preparing this compound stock solutions.
Thyroxine Signaling Pathway Overview
Thyroxine exerts its biological effects primarily after being converted to the more active hormone T3. The effects are mediated through both genomic and non-genomic signaling pathways.
-
Genomic Pathway: T4 enters the cell via transporters.[8][9] In the cytoplasm, it is converted to T3 by deiodinase enzymes. T3 then enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which typically form a heterodimer with the Retinoid X Receptor (RXR).[10] This hormone-receptor complex binds to specific DNA sequences called Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[10]
-
Non-Genomic Pathway: T4 can also initiate rapid signaling events from the plasma membrane by binding to a receptor site on the integrin αvβ3.[9] This interaction can activate signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to downstream effects like cell proliferation.[9][11]
Caption: Genomic and non-genomic signaling pathways of Thyroxine.
Application in Cell Culture
Preparing Working Solutions: To treat cells, the concentrated stock solution must be diluted to the final desired concentration in the culture medium. For example, to achieve a 100 nM final concentration in 10 mL of medium using a 20 µg/mL stock (~25.7 µM), one would add approximately 3.9 µL of the stock solution. It is advisable to prepare an intermediate dilution to ensure accurate pipetting.
Typical Working Concentrations: The optimal concentration of this compound varies significantly depending on the cell type and the specific biological question. Physiological concentrations can be in the low nanomolar range.[12] However, experimental concentrations can range from picomolar to micromolar.[6][13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Use of Thyroid Hormone-Depleted Serum: Standard fetal bovine serum (FBS) contains endogenous thyroid hormones, which can interfere with experiments. For studies sensitive to thyroid hormones, it is critical to use culture medium supplemented with thyroid hormone-depleted serum. This can be purchased commercially or prepared in the lab using methods like anion exchange resin treatment.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid hormone signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 9. Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis [mdpi.com]
- 10. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Thyroid hormone action: a cell-culture system responsive to physiological concentrations of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thyroid.org [thyroid.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of DL-Thyroxine in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous determination and quantification of D- and L-thyroxine (DL-Thyroxine) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a chiral column for the chromatographic separation of the enantiomers. The subsequent detection by tandem mass spectrometry provides the high selectivity and sensitivity required for accurate quantification. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of thyroxine enantiomers in biological matrices.
Introduction
Thyroxine (T4) is a critical hormone produced by the thyroid gland, playing a vital role in regulating metabolism. It exists as two stereoisomers, the biologically active L-thyroxine and the less active D-thyroxine. The ability to differentiate and quantify these enantiomers is crucial in various research and pharmaceutical development contexts. While immunoassays are commonly used for total thyroxine measurement, they lack the specificity to distinguish between enantiomers and can be prone to interferences.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, sensitivity, and accuracy for the quantification of thyroid hormones.[1][2][3] This application note presents a validated LC-MS/MS method for the analysis of this compound in human serum.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and effective protein precipitation method for the extraction of this compound from human serum.
Materials:
-
Human serum samples
-
Acetonitrile (HPLC or LC-MS grade)
-
Levothyroxine-d3 (Internal Standard - IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (Levothyroxine-d3) to each sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.[4]
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | ChiroSil SCA (-) (or equivalent chiral crown ether-derived column)[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Gradient | Isocratic at 60% B[7] |
| Flow Rate | 1.4 mL/min[7] |
| Column Temperature | 40 °C[7] |
| Injection Volume | 10 µL |
| Run Time | 4 minutes[4][9] |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450 °C[10] |
| IonSpray Voltage | 4500 V[10] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 777.8 | 731.7[9] |
| Levothyroxine-d3 (IS) | 780.7 | 734.8[9] |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| D-Thyroxine | 0.5 - 100 | > 0.999 | 0.5 |
| L-Thyroxine | 0.5 - 100 | > 0.999 | 0.5 |
Data synthesized from similar validated methods.[7]
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| D-Thyroxine | 1.5 | 98.5 | 3.2 | 4.5 |
| 50 | 101.2 | 2.1 | 3.8 | |
| 80 | 99.8 | 1.9 | 3.1 | |
| L-Thyroxine | 1.5 | 99.1 | 2.8 | 4.1 |
| 50 | 100.5 | 1.8 | 3.5 | |
| 80 | 100.1 | 1.5 | 2.9 |
Data synthesized from similar validated methods.[3][11]
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | > 65[9] |
| Levothyroxine-d3 (IS) | > 65[9] |
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the enantioselective analysis of this compound in human serum. The simple sample preparation protocol, combined with the high selectivity of the chiral stationary phase and the sensitivity of the mass spectrometric detection, makes this method well-suited for applications in pharmaceutical research and development where accurate quantification of thyroxine enantiomers is essential.
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development of Ultra High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Enantiomer Resolution of Thyroxine on a Chiral Crown Ether Derived Chiral Stationary Phase | Semantic Scholar [semanticscholar.org]
- 9. alochana.org [alochana.org]
- 10. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting DL-Thyroxine solubility in research experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubility of DL-Thyroxine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility impact research?
This compound is a racemic mixture of the D- and L-isomers of the thyroid hormone thyroxine. For most biological research, the L-isomer (Levothyroxine or L-T4) is the active form and is more commonly used. The poor aqueous solubility of thyroxine presents a significant challenge in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.
Q2: What are the best solvents for dissolving this compound?
This compound is sparingly soluble in water and aqueous buffers but shows good solubility in some organic solvents. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions.[1] It is also soluble in other organic solvents like dimethylformamide.[1] For aqueous applications, a common method involves first dissolving the compound in a minimal amount of DMSO and then diluting it with the desired aqueous buffer, such as PBS.[1]
Q3: How does pH affect the solubility of this compound?
The solubility of thyroxine is pH-dependent. Its solubility is lowest in the pH range of 4 to 5 and increases as the pH becomes more acidic or more basic.[2] Some protocols utilize a temporary increase in pH (to ~10) with a base like sodium hydroxide (NaOH) to facilitate dissolution in aqueous-based media, followed by a downward adjustment of the pH for stability.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of thyroxine. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of thyroxine in the aqueous buffer may be too high. Try preparing a more diluted solution.
-
Increase the proportion of organic solvent: While not always feasible for biological experiments, a higher percentage of DMSO in the final solution can help maintain solubility.
-
Use a two-step dilution: Instead of adding the DMSO stock directly to a large volume of buffer, try a serial dilution. First, dilute the DMSO stock in a smaller volume of buffer and then add this intermediate solution to the final volume.
-
Ensure the compound is fully dissolved in DMSO first: Before adding the aqueous buffer, make sure the thyroxine is completely dissolved in the DMSO. Gentle warming or vortexing can aid this process.
Q5: How should I store this compound solutions?
-
Powder: The solid form of this compound should be stored at -20°C and is stable for years.[1]
-
Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.[3]
-
Aqueous Solutions: Aqueous solutions of thyroxine are not stable and it is highly recommended to prepare them fresh for each experiment and use them within one day.[1] Degradation can occur due to light and temperature.
Q6: I'm observing inconsistent results in my experiments. Could the stability of my this compound solution be a factor?
Yes, the instability of thyroxine in aqueous solutions is a likely cause of inconsistent results. Degradation can occur via deiodination in solution.[4] It is also sensitive to light, so solutions should be protected from light during preparation and use. Adsorption to certain plastics, like PVC, can also lead to a decrease in the effective concentration.[5] Using glass or polypropylene containers is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low solubility in neutral aqueous solutions. | Prepare a stock solution in an organic solvent like DMSO first, then dilute with the aqueous buffer. Alternatively, temporarily increase the pH of the aqueous solution with NaOH to aid dissolution, then readjust. |
| Precipitation occurs upon dilution of DMSO stock solution into media/buffer. | The final concentration exceeds the solubility limit in the aqueous environment. The rapid change in solvent polarity causes the compound to crash out. | Reduce the final concentration. Perform a stepwise dilution. Ensure the initial DMSO stock is not too concentrated. |
| Working solution appears cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | Prepare the solution fresh before each experiment. Use sonication or gentle warming to aid initial dissolution in the organic solvent. Filter the final solution through a 0.22 µm filter if necessary for sterile applications, but be aware of potential loss due to adsorption. |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the working solution. Adsorption to labware. | Prepare fresh aqueous solutions daily and protect them from light. Store stock solutions properly at -20°C or -80°C. Use glass or low-protein-binding polypropylene labware. |
Data Presentation
This compound Solubility Data
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [3] |
| Dimethylformamide (DMF) | ~0.14 mg/mL | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble to very slightly soluble | [3][6] |
| Ethanol | Insoluble to slightly soluble | [3][6] |
Note: The L-isomer (Levothyroxine) is primarily referenced in the literature. The solubility of the DL-racemic mixture is expected to be similar.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile tubes
-
Pipettes and sterile tips
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired concentration. Note: To avoid precipitation, do not add a highly concentrated DMSO stock directly into a large volume of medium. A stepwise dilution is recommended. For example, first, dilute the stock 1:10 in medium, and then use this intermediate dilution to prepare the final working solution.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Mandatory Visualizations
Thyroid Hormone Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DailyMed - AMIODARONE HYDROCHLORIDE injection, solution [dailymed.nlm.nih.gov]
- 6. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Thyroxine Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DL-thyroxine dosage for in vivo animal studies.
Troubleshooting Guides
Question: My animals are showing signs of hyperthyroidism (e.g., weight loss, increased heart rate, agitation) even at what I calculated to be a therapeutic dose. What should I do?
Answer:
This issue can arise from several factors related to dosage calculation and administration. Here's a troubleshooting workflow:
-
Verify Dosage Calculation: Double-check your calculations, especially if you are adapting a protocol from a study that used L-thyroxine. This compound is a racemic mixture of D- and L-thyroxine. The D-isomer has significantly less biological activity than the L-isomer.[1] Therefore, a higher dose of this compound is required to achieve the same physiological effect as L-thyroxine. Ensure your dosage is based on the L-thyroxine content if that is the active component of interest for your study.
-
Assess Administration Route and Vehicle: The bioavailability of thyroxine can vary depending on the administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, in drinking water).[2][3] Oral administration can be affected by food intake, which can reduce and delay absorption.[2][3] If administering in drinking water, monitor the water consumption of individual animals to ensure consistent dosing.
-
Check Solution Preparation and Stability: Thyroxine is sparingly soluble in aqueous solutions and can be unstable.[4] Prepare fresh solutions regularly and protect them from light. If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in the administered dose is non-toxic to the animals.
-
Monitor Animal Health: Individual animal metabolism and health status can influence their response to thyroxine.[5] If signs of toxicity persist, consider reducing the dose and monitoring key physiological parameters such as body weight, heart rate, and temperature. Blood sampling for T4 and TSH levels is crucial for accurate dose adjustment.[6][7]
Question: I am not observing the expected physiological changes (e.g., increased metabolic rate, changes in body weight) in my animal model after this compound administration. What could be the problem?
Answer:
A lack of response can be due to insufficient dosage, administration issues, or problems with the compound itself. Follow these steps to troubleshoot:
-
Re-evaluate the Dose: As mentioned, this compound contains the less active D-isomer. You may need to increase the dose to achieve the desired effect compared to studies using pure L-thyroxine. Consult literature for appropriate dose ranges for your specific animal model and desired level of thyroid hormone induction.
-
Confirm Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Optimize Administration:
-
Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in your chosen vehicle before administration. For oral administration, consider using a liquid formulation if available, as this may improve absorption.[8]
-
Frequency: The half-life of thyroxine is relatively short in some species like dogs (around 8-16 hours) compared to humans.[9] Depending on your animal model, a once-daily administration may not be sufficient to maintain stable hormone levels. Consider a divided dosing schedule (e.g., twice daily).
-
-
Monitor Thyroid Hormone Levels: The most direct way to assess the effectiveness of your dosing regimen is to measure serum T4 and TSH levels.[7] Blood samples should be taken at consistent time points post-administration to accurately assess peak and trough levels.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and L-thyroxine for in vivo studies?
A1: L-thyroxine (levothyroxine) is the biologically active form of the hormone.[10] this compound is a racemic mixture containing both the L- and D-isomers. The D-isomer has minimal hormonal activity.[1] Therefore, when using this compound, a higher total dose is required to achieve the same physiological effect as a dose of pure L-thyroxine. It is crucial to consider this when designing your experiments and interpreting results.
Q2: How should I prepare and store this compound solutions for animal administration?
A2: Due to its low solubility in water, this compound is often first dissolved in a small amount of a solvent like 0.1 N NaOH and then diluted with saline or phosphate-buffered saline (PBS). It is sensitive to light and should be stored in amber vials or protected from light.[4] Prepare solutions fresh and avoid long-term storage of diluted solutions, especially at room temperature, to prevent degradation.
Q3: What are the common administration routes for this compound in animal studies, and what are their pros and cons?
A3: Common administration routes include:
-
Oral Gavage: Allows for precise dosing but can be stressful for the animals.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to higher bioavailability than oral administration. However, it can cause local irritation.
-
Subcutaneous (SC) Injection: Generally less stressful than IP injection and provides for slower, more sustained absorption.
-
In Drinking Water: A non-invasive method suitable for long-term studies, but it is difficult to control the exact dose each animal receives due to variations in water intake.[11]
Q4: What parameters should I monitor in my animals during a this compound study?
A4: Regular monitoring is essential to ensure the welfare of the animals and the validity of your study. Key parameters include:
-
Body Weight: Changes in body weight can indicate hyper- or hypothyroidism.[11][12]
-
Heart Rate and Temperature: Increased heart rate and body temperature are signs of hyperthyroidism.
-
Food and Water Intake: Changes in consumption can be indicative of altered metabolic states.[11]
-
Serum T4 and TSH Levels: Direct measurement of these hormones is the most accurate way to assess thyroid status and the effectiveness of your dosing regimen.[6][7]
Data Presentation
Table 1: Recommended Starting Dosages of L-thyroxine in Different Animal Models (for inducing euthyroidism in hypothyroid animals)
| Animal Model | Route of Administration | Recommended Starting Dose | Reference |
| Dog | Oral | 20 µg/kg body weight once daily | [6] |
| Dog | Oral | 0.022 mg/kg body weight once or twice daily | [13] |
| Rat | Subcutaneous | 1 mg/kg on days 1, 3, and 5 to induce hyperthyroidism |
Note: These are starting doses for L-thyroxine and may need to be adjusted for this compound based on the desired physiological effect. Careful monitoring is essential.
Table 2: Pharmacokinetic Parameters of L-thyroxine in Dogs
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | ~2.5 hours (fasted) | [7] |
| Serum Half-life (t1/2) | ~7 hours | [7] |
| Bioavailability | ~22% (fasted) | [7] |
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Rodents using Propylthiouracil (PTU) and Methimazole (Met)
This protocol is adapted from studies inducing hypothyroidism in mice.
-
Materials:
-
Propylthiouracil (PTU)
-
Methimazole (Met)
-
Drinking water
-
-
Procedure:
-
Prepare a solution of 0.1% PTU and 0.05% Methimazole in the drinking water.
-
Provide this water to the animals ad libitum.
-
Monitor the animals for signs of hypothyroidism and measure serum T4 and TSH levels after a predetermined period (e.g., 4-8 weeks) to confirm the hypothyroid state before commencing thyroxine treatment.
-
Protocol 2: Preparation and Administration of this compound Solution for Injection
-
Materials:
-
This compound powder
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline
-
Sterile filters (0.22 µm)
-
Sterile vials
-
-
Procedure:
-
In a sterile environment, weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 0.1 N NaOH.
-
Once fully dissolved, dilute the solution to the final desired concentration with sterile 0.9% saline.
-
Sterile-filter the final solution into a sterile vial.
-
Store the solution protected from light at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C may be considered, but stability should be validated.
-
Administer the solution to the animals via the chosen injection route (e.g., IP or SC) at the calculated dose.
-
Mandatory Visualization
Caption: Overview of genomic and non-genomic thyroid hormone signaling pathways.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Clinical evaluation of a novel liquid formulation of L-thyroxine for once daily treatment of dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Disruption of the thyroid hormone system and patterns of altered thyroid hormones after gestational chemical exposures in rodents – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of thyroxine treatment of rats on neuronal and extraneuronal uptake and metabolism of catecholamines in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of DL-Thyroxine Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of DL-Thyroxine in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the preparation, storage, and analysis of this compound solutions.
Problem 1: Rapid loss of this compound potency in a freshly prepared aqueous solution.
| Possible Cause | Recommended Action | Explanation |
| Inappropriate pH of the solution | Adjust the pH of the solution to an acidic range (ideally pH 3-5) or a basic range (pH 8-10). Avoid neutral pH. | This compound degradation, primarily through deiodination, is significantly influenced by pH. The kinetics of deiodination involve proton attack in acidic solutions and water attack in alkaline solutions, with stability being lower in neutral pH ranges.[1][2] |
| Exposure to light | Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. | This compound is photosensitive and degrades upon exposure to light, especially sunlight and UV radiation.[3][4] Exposure to direct sunlight for as little as 80 minutes can lead to over 60% decomposition.[3][4] |
| Elevated storage temperature | Store the aqueous solution at refrigerated temperatures (2-8 °C). Avoid storing at room temperature for extended periods. | While this compound is relatively stable to heat in its solid form, in aqueous solutions, elevated temperatures can accelerate the degradation process.[5] |
| Presence of oxidizing agents | Use high-purity water and ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. | Oxidation is a known degradation pathway for thyroxine.[5] |
Problem 2: Inconsistent results in stability studies.
| Possible Cause | Recommended Action | Explanation |
| Inadequate analytical methodology | Implement a validated stability-indicating HPLC method capable of separating this compound from its degradation products. | A robust analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its impurities. Several validated HPLC methods have been developed for this purpose.[6][7][8] |
| Variability in solution preparation | Standardize the solution preparation procedure, including the order of addition of reagents, mixing time, and final pH adjustment. | Minor variations in the preparation process can lead to differences in the initial stability of the solution. |
| Contamination of the solution | Use sterile filtration for the final solution and handle it under aseptic conditions if long-term storage is required. | Microbial contamination can introduce enzymes that may degrade this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
A1: The main degradation pathway for this compound in aqueous solutions is deiodination, leading to the formation of triiodothyronine (T3), diiodothyronine (T2), and thyronine (T0). Other degradation products that have been identified include 3,5,3',5'-tetraiodothyroacetic acid (Tetrac) and 3,5,3'-triiodothyroacetic acid (Triac).[7][8]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in an aqueous solution is highly pH-dependent. It is most stable in acidic conditions (pH 3-5) and basic conditions (pH 8-10). Degradation is more rapid in neutral pH environments.[1][2][9]
Q3: What is the recommended procedure for preparing a stable stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or a dilute basic solution (e.g., 0.01 M NaOH in methanol) before diluting with the aqueous buffer of choice to the final concentration.[7][10] The final solution should be adjusted to an acidic or basic pH and stored protected from light at 2-8 °C.
Q4: For how long can I store a this compound aqueous solution?
A4: The storage stability depends on the specific conditions (pH, temperature, light exposure, and concentration). For critical applications, it is not recommended to store aqueous solutions for more than one day.[10] For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, although freeze-thaw cycles should be avoided. A stability study under your specific experimental conditions is highly recommended.
Q5: Are there any excipients that can enhance the stability of this compound in solution?
A5: While research has focused more on solid dosage forms, some excipients that create a favorable pH environment, such as citrate buffers, may improve stability in aqueous suspensions.[9] However, other excipients like lactose and certain starches have been shown to be incompatible and can accelerate degradation.[5]
Quantitative Data on this compound Degradation
Table 1: Effect of Light on this compound Degradation in Aqueous Solution
| Exposure Time (minutes) | % Degradation in Direct Sunlight | Reference |
| 80 | > 60% | [3][4] |
| 90 | Nearly total degradation | [11] |
Table 2: Influence of pH on this compound Stability in Aqueous Solution
| pH Range | Stability Profile | Reference |
| 3-5 | More Stable | [1][2] |
| 7 | Less Stable | [1][2] |
| 8-10 | More Stable | [9] |
Table 3: Effect of Temperature on this compound Stability
| Condition | Observation | Reference |
| Up to 100°C (in solution) | Negligible effect for short exposure | [4] |
| 40°C for 6 months (oral solution, pH 3.5-4.9) | At least 93% of levothyroxine remains | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Initial Dissolution: Add a small volume of a suitable solvent to dissolve the powder. For example, for a 1 mg/mL stock, dissolve 10 mg of this compound in 1 mL of 0.01 M NaOH in methanol.[7] Alternatively, DMSO can be used.[10]
-
Dilution: Once fully dissolved, dilute the solution to the desired final volume with your chosen aqueous buffer (e.g., phosphate or citrate buffer).
-
pH Adjustment: Adjust the pH of the final solution to the desired acidic or basic range using dilute HCl or NaOH.
-
Sterilization (Optional): For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the solution in an amber vial or a light-protected container at 2-8 °C. For longer-term storage, aliquot and freeze at -20°C or below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for quantifying L-Thyroxine and its degradation products.[8]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of trifluoroacetic acid (0.1% v/v in water, pH 3) and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Sample Diluent: 0.01 M methanolic NaOH.
-
Procedure:
-
Prepare standard solutions of this compound and, if available, its known degradation products in the sample diluent.
-
Prepare the samples for analysis by diluting them to a suitable concentration with the sample diluent.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Kinetics of Degradation of Levothyroxine in Aqueous Solution and in Solid State | Semantic Scholar [semanticscholar.org]
- 2. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2018007466A1 - Methods for the preparation of a levothyroxine solution - Google Patents [patents.google.com]
- 13. NL2017110B1 - Methods for the preparation of a levothyroxine solution - Google Patents [patents.google.com]
Technical Support Center: Enhancing DL-Thyroxine Bioavailability in Oral Gavage Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of DL-Thyroxine in gavage studies.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to poor or variable bioavailability of this compound in your oral gavage experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of Thyroxine post-gavage. | Poor dissolution of this compound in the gavage vehicle. | This compound is poorly soluble in water. Consider using a liquid formulation or a solubilizing agent. A solution in a mixture of 85% glycerol and 96% ethanol has been shown to be effective.[1] Alternatively, pulverizing tablets or using a liquid solution can bypass the dissolution step.[2] |
| Degradation of this compound in the formulation. | This compound is sensitive to light and high humidity.[3] Prepare formulations fresh and protect from light. Ensure proper storage conditions for the compound. | |
| Interaction with gavage vehicle components. | Certain excipients can interfere with Thyroxine absorption. If using a suspension, ensure the suspending agent does not bind to the thyroxine. | |
| High variability in plasma Thyroxine levels between subjects. | Inconsistent gavage technique. | Improper gavage technique can lead to accidental administration into the trachea or incomplete dosing. Ensure all personnel are properly trained in oral gavage procedures for the specific animal model. |
| Food interference with absorption. | The presence of food in the stomach can significantly decrease the absorption of thyroxine.[4][5] It is recommended to fast animals overnight (approximately 10-12 hours) before oral gavage.[5] | |
| Gastrointestinal pH variability. | The dissolution of thyroxine tablets is pH-dependent, with optimal dissolution occurring at a low gastric pH.[2] Conditions that raise gastric pH can impair absorption. While less of a concern with liquid formulations, it is a critical factor for suspensions or crushed tablets. | |
| Unexpectedly low thyroxine levels despite using a liquid formulation. | Co-administration of interfering substances. | Several medications and supplements can interfere with thyroxine absorption, including calcium carbonate, ferrous sulfate, and aluminum hydroxide.[6][7] Ensure that the animal's diet or any other administered compounds do not contain these substances. A washout period should be considered if animals were previously on such supplements. |
| Underlying gastrointestinal conditions in the animal model. | Conditions such as celiac disease, lactose intolerance, and Helicobacter pylori infection can impair levothyroxine absorption.[5][6] While less common in controlled animal studies, be aware of the health status of your animals. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the best vehicle for oral gavage of this compound in rodents?
-
A1: Due to its poor water solubility, an aqueous suspension is often challenging. A liquid solution is preferable to ensure dose uniformity and bypass dissolution issues. A commonly cited vehicle is a mixture of glycerol and ethanol.[1] If a suspension must be used, it is crucial to ensure it is homogenous and that the particle size is minimized.
-
-
Q2: How can I improve the solubility of this compound for my gavage studies?
-
A2: Novel formulations such as liquid solutions and soft-gel capsules have been developed to eliminate malabsorption issues.[2][8] For preclinical studies, creating a solution with co-solvents like glycerol and ethanol is a practical approach.[1] Additionally, research into nanomaterials and CO2 nanobubbles shows promise for enhancing solubility and absorption.[8][9]
-
-
Q3: Does the volume of the gavage administration affect bioavailability?
-
A3: While the direct effect of gavage volume on this compound bioavailability is not extensively documented, large volumes can increase the risk of reflux and aspiration. It is best practice to use the minimum volume necessary for accurate dosing.
-
Experimental Design
-
Q4: Is fasting necessary before oral gavage of this compound?
-
Q5: What is a typical washout period between different formulations in a crossover study design?
-
A5: Levothyroxine has a long half-life. For clinical studies in humans, a washout period of at least 35 days is recommended.[5] For rodent studies, a shorter washout period may be acceptable, but it should be sufficiently long to ensure complete clearance of the previous dose.
-
Data Interpretation
-
Q6: My results show high inter-individual variability. What are the likely causes?
-
A6: High variability can stem from several factors, including inconsistent gavage technique, non-uniform formulation (especially with suspensions), and the presence of food in the stomach. Reviewing your experimental protocol for these potential issues is recommended.
-
-
Q7: Are there differences in bioavailability between this compound and L-Thyroxine?
-
A7: The vast majority of published research focuses on Levothyroxine (L-Thyroxine), the biologically active isomer. This compound is a racemic mixture, and the D-isomer has significantly less biological activity. When using this compound, it is important to consider that only the L-isomer is contributing to the therapeutic effect. This may influence the interpretation of your pharmacokinetic and pharmacodynamic data.
-
Quantitative Data on Bioavailability of Different Thyroxine Formulations
The following tables summarize pharmacokinetic data from studies comparing different oral formulations of levothyroxine. While specific data on this compound with various excipients in rodent gavage studies is limited, these data provide valuable insights into how formulation changes can impact bioavailability.
Table 1: Pharmacokinetic Parameters of Levothyroxine Formulations in Healthy Dogs
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability | Reference |
| Tablet | 100 µg/kg | ~96.2 nmol/L | 3.77 | - | - | [10] |
| Liquid Solution | 50 µg/kg | ~60.1 nmol/L | 3.59 | - | 1.1 (compared to tablet) | [10] |
| Tablet | - | - | - | - | ~50% of liquid solution | [11] |
Note: Cmax values were baseline-corrected.
Table 2: Comparative Bioavailability of Levothyroxine Formulations in Humans
| Comparison | Key Finding | Reference |
| Liquid vs. Tablet | Liquid formulation is more effective than tablets in patients with malabsorption. | [12] |
| Soft Gel vs. Tablet | Bioavailability of soft gel capsules is less affected by gastric pH changes compared to tablets. | [2] |
| Liquid vs. Food | The absorption of liquid levothyroxine is not significantly impaired by concomitant food intake, unlike the tablet formulation. |
Experimental Protocols
Protocol 1: Oral Gavage Bioavailability Study in Rodents
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in a rodent model (e.g., rats or mice).
1. Animal Model:
- Species: Sprague-Dawley rats or C57BL/6 mice.
- Health Status: Healthy, with no known gastrointestinal disorders.
- Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
2. Formulation Preparation:
- Vehicle: For a liquid formulation, a solution of 85% glycerol and 96% ethanol can be used.[1]
- Preparation: Dissolve this compound in the vehicle to the desired concentration. Prepare fresh on the day of the experiment and protect from light.
- Suspension (if necessary): If a suspension is used, ensure it is homogenized immediately before each administration to guarantee dose uniformity.
3. Dosing and Administration:
- Fasting: Fast animals overnight (10-12 hours) with free access to water.
- Dose Calculation: Calculate the dose based on the most recent body weight of each animal.
- Administration: Administer the formulation via oral gavage using an appropriately sized, ball-tipped gavage needle.
- Control Group: Include a control group that receives the vehicle only.
4. Blood Sampling:
- Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Sample Collection: Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
- Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
5. Bioanalysis:
- Method: Quantify the concentration of thyroxine in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
6. Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Diagram 1: Factors Influencing Oral Bioavailability of this compound
Caption: Key factors influencing the oral bioavailability of this compound.
Diagram 2: Cellular Uptake Pathway of Thyroxine
Caption: Simplified pathway of thyroxine cellular uptake and action.
References
- 1. Related Videos - Structural insights into brain thyroid hormone transport via MCT8 and OATP1C1 [visualize.jove.com]
- 2. mdpi.com [mdpi.com]
- 3. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mct8.info [mct8.info]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetics and Comparative Bioavailability of a Levothyroxine Sodium Oral Solution and Soft Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medications and Food Interfering with the Bioavailability of Levothyroxine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Testing the bioavailability of oral L-thyroxine by studying its absorption: smoke or mirrors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The absorption of liquid levo-thyroxine is not significantly impaired by food intake - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometry of DL-Thyroxine
Welcome to the technical support center for the mass spectrometry of DL-Thyroxine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting substances in the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4] Common sources of matrix effects in biological samples like serum or plasma include phospholipids, salts, and endogenous metabolites.[4]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: The presence of matrix effects can be evaluated using several methods. A common approach is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[1][5] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: What is a stable isotope-labeled (SIL) internal standard, and can it help with matrix effects for Thyroxine?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, Thyroxine) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). SIL internal standards are considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[2] Because the SIL internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6][7][8] For Thyroxine analysis, isotopically labeled standards like Thyroxine-d5 or ¹³C₆-T₄ are commonly used.[6][8][9]
Troubleshooting Guide
Problem: I am observing low signal intensity or high variability in my Thyroxine quantification.
This issue is often a primary indicator of ion suppression due to matrix effects. Follow this troubleshooting workflow to diagnose and mitigate the problem.
Experimental Protocols & Data
Effective sample preparation is crucial for minimizing matrix effects. The choice of technique can significantly impact the cleanliness of the final extract and, consequently, the degree of ion suppression or enhancement.
Comparison of Sample Preparation Techniques
The following table summarizes the typical matrix effect and recovery percentages for Thyroxine (T4) analysis using different sample preparation methods. Lower matrix effect values (closer to 0%) and higher recovery values (closer to 100%) are desirable.
| Sample Preparation Method | Analyte | Typical Matrix Effect (%) | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | This compound | -30% to -50% | 85-105% | Fast, simple, and inexpensive. | High matrix effects; phospholipids are not effectively removed.[5][10] |
| Liquid-Liquid Extraction (LLE) | This compound | -15% to -30% | 70-90% | Cleaner extracts than PPT. | More labor-intensive; requires solvent optimization.[10] |
| Solid-Phase Extraction (SPE) | This compound | -10% to -25% | 80-100% | Provides the cleanest extracts; high selectivity.[11] | More complex and costly; requires method development.[10] |
| HybridSPE®-Precipitation | This compound | < -15% | 90-105% | Combines PPT with phospholipid removal.[5][12] | Higher cost than standard PPT. |
Note: Values are illustrative and can vary based on the specific matrix, protocol, and analytical instrumentation.
Detailed Protocol: Solid-Phase Extraction (SPE) for Thyroxine from Serum
This protocol provides a general framework for cleaning up serum samples for this compound analysis using a mixed-mode SPE cartridge.
Methodology:
-
Sample Pre-treatment: To a 200 µL serum sample, add the stable isotope-labeled internal standard. Precipitate proteins by adding 600 µL of acetonitrile, then vortex and centrifuge the sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge by washing sequentially with methanol and then equilibration buffer (e.g., water with 0.1% formic acid).
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include a weak organic solvent to remove polar interferences, followed by a stronger organic solvent (like dichloromethane) to elute phospholipids.[13]
-
Elution: Elute the Thyroxine from the cartridge using a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
By implementing these robust sample cleanup protocols and utilizing the appropriate internal standards, researchers can significantly mitigate the impact of matrix effects, leading to more reliable and accurate quantification of this compound.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. matilda.science [matilda.science]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of DL-Thyroxine for Long-Term Storage
Welcome to the technical support center dedicated to ensuring the stability of DL-Thyroxine for long-term storage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter while working with this compound.
Question 1: My this compound sample shows significant degradation upon storage. What are the potential causes?
Answer: The stability of this compound can be compromised by several factors. It is highly sensitive to environmental conditions such as light, humidity, and high temperatures.[1][2] Degradation can manifest as a loss of potency and the formation of various impurities.[3][4] Additionally, interactions with certain excipients in a formulation can accelerate degradation.[1][5][6]
Question 2: Which excipients are known to be incompatible with this compound?
Answer: Several common excipients have been shown to negatively impact the stability of this compound. These include:
-
Carbohydrates with aldehyde groups: Dextrose, lactose, and starch can react with the amino group of this compound, leading to degradation.[4]
-
Acidic excipients: These can induce the formation of the less stable free acid form of levothyroxine.[5][6]
-
Hygroscopic excipients: Povidone, for instance, can absorb moisture and lead to the dehydration of levothyroxine sodium pentahydrate to a less stable monohydrate form.[5][6]
-
Certain lubricants and binders: Crospovidone, povidone, and sodium lauryl sulfate have been shown to cause significant degradation.[7][8]
Conversely, excipients like magnesium stearate, sodium stearyl fumarate, and alkaline pH modifiers have been found to be more compatible and can even improve stability.[3][5][6]
Question 3: What are the recommended storage conditions for this compound to ensure long-term stability?
Answer: To maintain the stability of this compound, it is crucial to store it in airtight, light-resistant containers at controlled room temperature.[2] Exposure to humidity should be minimized, as moisture can accelerate degradation.[4][7] For formulated products, storage at 8–15°C has been suggested to maintain potency when room temperature stability is a concern.[2] Always refer to the manufacturer's specific storage recommendations.
Question 4: I need to perform a stability study on a new this compound formulation. What are the key parameters to consider?
Answer: A comprehensive stability study for a new this compound formulation should be conducted following the International Council for Harmonisation (ICH) guidelines.[9][10] Key aspects to include are:
-
Batch Selection: Use at least three primary batches for the study.[11][12]
-
Storage Conditions: Include long-term (e.g., 25°C/60% RH or 30°C/65% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[10][11]
-
Testing Frequency: For long-term studies, testing should typically be done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11][12]
-
Attributes to Test: The study should assess physical, chemical, biological, and microbiological attributes.[11][12] This includes appearance, potency (assay), purity (degradation products), and dissolution (for solid dosage forms).
Question 5: How can I accurately quantify this compound and its degradation products in my samples?
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and its degradation products.[13][14] A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from any potential degradation products and excipients.[13] Key degradation products to monitor include triiodothyronine (T3), diiodothyronine (T2), and various thyroacetic acid derivatives.[13][15]
Data Presentation
Table 1: Influence of Excipients on this compound Stability
| Excipient Category | Compatible Excipients | Incompatible Excipients | Rationale for Incompatibility |
| Fillers/Binders | Dibasic calcium phosphate, Mannitol | Lactose monohydrate, Microcrystalline cellulose, Starch | May contain reactive aldehyde groups or create an acidic microenvironment.[3][4][5] |
| Disintegrants | - | Croscarmellose sodium, Crospovidone | Can be hygroscopic and may have acidic properties.[5][7][8] |
| Lubricants | Magnesium stearate, Sodium stearyl fumarate | Sodium lauryl sulfate | Can promote deiodination and deamination.[7][8] |
| pH Modifiers | Sodium carbonate, Sodium bicarbonate, Magnesium oxide | Acidic excipients in general | An acidic pH can lead to the formation of the less stable free acid of levothyroxine.[3][5] |
| Polymers | - | Povidone | Hygroscopic nature can lead to changes in the hydration state of levothyroxine sodium.[5][6] |
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data sourced from ICH Q1A(R2) guidelines.[10][11]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific formulations.
-
Objective: To quantify this compound and separate it from its known degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water, pH 3) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized.[13][14]
-
Column Temperature: 25°C.[13]
-
Sample Preparation:
-
Accurately weigh and transfer the sample (drug substance or formulation) into a volumetric flask.
-
Dissolve the sample in a suitable diluent. A common diluent is 0.01 M methanolic NaOH.[13]
-
Sonicate if necessary to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the reference standards for this compound and its degradation products.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16]
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. The effect of excipients on the stability of levothyroxine sodium pentahydrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of formulation and processing factors on stability of levothyroxine sodium pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. purple-diamond.com [purple-diamond.com]
- 12. database.ich.org [database.ich.org]
- 13. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. pure.qub.ac.uk [pure.qub.ac.uk]
Adjusting pH to improve DL-Thyroxine solubility in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing DL-Thyroxine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility in aqueous solutions is highly dependent on the pH. The key properties influencing its solubility are:
-
pKa Values: this compound has three pKa values: approximately 2.2 (carboxylic acid), 6.7 (amino group), and 10.1 (phenolic hydroxyl group)[1][2]. The ionization state of the molecule changes significantly around these pH values, directly impacting its solubility.
-
Zwitterionic Nature: Between pH 3 and 7, the molecule exists predominantly as a zwitterion, a neutral molecule with both a positive and a negative charge, which often leads to lower aqueous solubility[3].
-
Poor Aqueous Solubility: this compound is sparingly soluble in water and aqueous buffers[4].
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound has very low solubility in neutral aqueous buffers. Direct dissolution in buffers like phosphate-buffered saline (PBS) at physiological pH is often challenging. The pH of the buffer is a critical factor; solubility is lowest in the pH range of 4 to 5 and increases in more acidic or alkaline conditions[3]. For many experimental applications, a co-solvent like DMSO is necessary to first dissolve the compound before dilution into the desired aqueous buffer[4].
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The most common and effective method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. L-Thyroxine is soluble in DMSO at approximately 2.5 mg/mL[4]. After dissolving in DMSO, this stock solution can then be diluted into the aqueous buffer of choice to the final desired concentration[4].
Q4: Can I increase the solubility of this compound by adjusting the pH of my buffer?
A4: Yes, adjusting the pH can significantly improve the solubility of this compound.
-
Alkaline pH: Increasing the pH to above 10 will deprotonate the phenolic hydroxyl group, forming a phenolate salt which is more soluble in aqueous solutions. A common practice is to dissolve this compound in a small amount of dilute NaOH (e.g., 0.1 M) and then dilute it with the desired buffer, carefully adjusting the final pH.
-
Acidic pH: Lowering the pH to below 2 will protonate the carboxylic acid group, which can also increase solubility. However, the stability of the compound at very low pH should be considered for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The final concentration of this compound in the aqueous buffer exceeds its solubility limit at that specific pH and buffer composition. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (note: check cellular tolerance, typically <0.5% for cell-based assays).- Decrease the final concentration of this compound.- Adjust the pH of the final aqueous buffer to be more alkaline or acidic, depending on your experimental constraints.- Perform a stepwise dilution: dilute the DMSO stock into a small volume of buffer first, then add this intermediate dilution to the final volume. |
| Cloudy or hazy solution after attempting to dissolve in buffer | Incomplete dissolution of this compound. The pH of the buffer is likely near the isoelectric point of the molecule where solubility is minimal. | - Verify the pH of your buffer. Adjust the pH to be more alkaline (pH > 8) or acidic (pH < 3) to increase solubility.- Use the recommended method of dissolving in a minimal amount of DMSO or dilute NaOH first, followed by dilution into your buffer. |
| Difficulty achieving a high concentration of this compound in aqueous buffer | The inherent low aqueous solubility of this compound limits the maximum achievable concentration without the use of co-solvents or extreme pH. | - Re-evaluate the required concentration for your experiment. It may be possible to achieve the desired biological effect at a lower, more soluble concentration.- Consider using a different buffer system. While data is limited, exploring buffers like citrate or Tris at various pH values may yield slightly different solubilities.- For in vivo studies, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary. |
Data Presentation
Table 1: Solubility of Levothyroxine Sodium at 37°C in Different pH Media
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | Hydrochloric Acid Buffer | 7.10 |
| 4.5 | Acetate Buffer | 0.92 |
| 5.5 | Acetate Buffer | 0.94 |
| 6.8 | Phosphate Buffer | 1.90 |
| 7.4 | Phosphate Buffer | 2.80 |
Data adapted from a study on Levothyroxine sodium, the L-enantiomer of thyroxine. This data provides a strong indication of the pH-dependent solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar mass of this compound). c. Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution by Diluting DMSO Stock in Aqueous Buffer
-
Materials: this compound DMSO stock solution, desired sterile aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Determine the final volume and concentration of the working solution. c. It is recommended to perform a serial dilution of the DMSO stock in the aqueous buffer. d. Add a small volume of the DMSO stock to the aqueous buffer while vortexing or gently mixing. Crucially, add the DMSO stock to the buffer, not the other way around, to minimize precipitation. e. Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., ≤ 0.5% for most cell culture experiments). f. Use the freshly prepared working solution immediately for best results. Aqueous solutions of thyroxine are not recommended for storage for more than one day[4].
Mandatory Visualization
Caption: Simplified overview of the thyroid hormone signaling pathway.
Caption: Experimental workflow for determining this compound solubility.
References
Minimizing batch-to-batch variability of DL-Thyroxine in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with DL-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a synthetic form of thyroxine, a hormone produced by the thyroid gland that plays a crucial role in regulating metabolism.[1] It is a racemic mixture of the D- and L-isomers. In research, it is used to study thyroid hormone function, signaling, and to develop treatments for thyroid-related disorders.[2] Batch-to-batch variability can lead to inconsistent experimental results, affecting the reliability and reproducibility of your findings. Minimizing this variability is critical for generating robust and accurate data.
Q2: What are the main sources of variability when working with this compound?
A2: The primary sources of variability include:
-
Product Quality and Purity: Differences in the purity and composition of this compound between batches.
-
Storage and Handling: this compound is sensitive to light, heat, and humidity, and improper storage can lead to degradation.[3]
-
Solution Preparation: Inconsistent solvent quality, concentration, and preparation methods can affect the stability and activity of the compound.
-
Experimental Conditions: Variations in cell culture conditions, incubation times, and assay procedures.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to significant degradation of the compound.[4]
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: For optimal stability:
-
Powder: Store the crystalline solid at -20°C in a tightly sealed container, protected from light.[5] The solid form is stable for at least four years under these conditions.[5]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][6] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results between batches. | This compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Review your storage procedures. Ensure the powder is stored at -20°C and stock solutions are aliquoted and stored at -80°C or -20°C, protected from light. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. |
| Variability in Solution Preparation: Inconsistencies in solvent, pH, or concentration. | 1. Use high-purity, anhydrous solvents. 2. Ensure the pH of your final solution is within a stable range if using aqueous buffers. 3. Calibrate pipettes and balances regularly to ensure accurate measurements. | |
| Assay Interference: Components in the assay may be interfering with the measurement of thyroxine. | 1. Check for potential interferences from biotin, heterophilic antibodies, or other substances in your samples or reagents, which can lead to falsely high or low readings.[7][8] 2. If using an immunoassay, consider using a different assay method or a "two-step" assay to minimize interference. | |
| Precipitation of this compound in cell culture media. | Poor Solubility: this compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent (like DMSO) may be too low to maintain solubility. | 1. When diluting the DMSO stock solution into your aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.[9] 2. Consider a stepwise dilution to avoid a sudden change in solvent polarity that can cause precipitation.[10] 3. Ensure the final DMSO concentration in your cell culture does not exceed a level toxic to your cells (typically <0.5%).[10] |
| Low or no observable effect of this compound on cells. | Inactive Compound: The compound may have degraded, or the concentration may be too low. | 1. Verify the purity and activity of your this compound batch. 2. Prepare a fresh stock solution and test a range of concentrations to determine the optimal dose for your cell type. 3. Ensure that the treatment duration is sufficient to observe a biological response. |
| Cellular Resistance or Low Receptor Expression: The cell line you are using may not be responsive to thyroxine. | 1. Confirm that your cell line expresses thyroid hormone receptors. 2. Consider using a different cell line known to be responsive to thyroxine. |
Data Presentation: Stability of L-Thyroxine Solutions
The following tables summarize quantitative data on the stability of L-Thyroxine under various conditions.
Table 1: Stability of L-Thyroxine in 0.9% NaCl at Room Temperature (25°C) [4]
| Concentration | Storage Condition | Time to Reach 90% of Initial Concentration |
| 0.4 µg/mL | Exposed to Light | 16.9 hours |
| 0.4 µg/mL | Protected from Light | 18.0 hours |
| 2.0 µg/mL | Exposed to Light | 6.5 hours |
| 2.0 µg/mL | Protected from Light | 12.0 hours |
Table 2: Effect of Freeze-Thaw Cycles on L-Thyroxine Concentration [4]
| Number of Freeze-Thaw Cycles | Percentage Reduction in Peak Concentration |
| 2 | Up to 60% |
Table 3: Solubility of L-Thyroxine in Different Solvents [5]
| Solvent | Solubility |
| DMSO | ~2.5 mg/mL |
| Dimethylformamide | ~0.14 mg/mL |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculate the required mass: The molecular weight of Thyroxine is 776.87 g/mol . To prepare a 10 mM solution, you will need 7.77 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: In a sterile environment (e.g., a biosafety cabinet), carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Transfer the powder to a sterile amber tube or vial. Add the required volume of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C for a short period (10-15 minutes) can aid dissolution if necessary.[11] Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: General Protocol for Cell-Based Assays with this compound
This protocol provides a general workflow for treating adherent cells with this compound. This should be optimized for your specific cell line and experimental endpoint.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for your specific endpoint assay (e.g., cell viability reagent, lysis buffer for protein or RNA extraction)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the treatment period. Allow the cells to adhere and recover overnight.
-
Preparation of Treatment Media:
-
Thaw an aliquot of your this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently mixing to prevent precipitation.[9]
-
Prepare a vehicle control medium containing the same final concentration of DMSO as your highest treatment concentration.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment media (including vehicle control and different concentrations of this compound) to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: After the incubation period, proceed with your specific endpoint assay according to the manufacturer's instructions or your established laboratory protocol. This could involve measuring cell viability, gene expression, protein levels, or other relevant parameters.
Visualizations
Caption: Genomic signaling pathway of thyroid hormones.
Caption: Non-genomic signaling pathway of thyroid hormones.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. scispace.com [scispace.com]
- 4. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. KEGG PATHWAY: Thyroid hormone signaling pathway [kegg.jp]
- 8. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. emulatebio.com [emulatebio.com]
Selecting appropriate solvents for dissolving DL-Thyroxine
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving DL-Thyroxine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but soluble in some organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[1] Methanol and ethanol can also be used, particularly for analytical standards.[2][3] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer, such as PBS.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is often difficult due to its low water solubility.[1][4] The recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution with your aqueous buffer.[1] This method helps to achieve a homogeneous solution.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution can occur if the final concentration of the organic solvent is too low to maintain solubility. To avoid this, ensure that the final concentration of DMSO in your aqueous solution is sufficient. A 1:5 ratio of DMSO to PBS has been shown to be effective for L-Thyroxine, yielding a solubility of approximately 0.5 mg/ml.[1] It is also crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure proper mixing.
Q4: What is the solubility of this compound in different solvents?
Q5: How does pH affect the solubility of this compound?
A5: The solubility of thyroxine is pH-dependent. Generally, its solubility increases as the pH decreases (becomes more acidic).[6][7] For the sodium salt of levothyroxine, solubility is very low in the pH range of 3 to 7 and increases above pH 7.[8] When preparing aqueous solutions, adjusting the pH of the buffer might help to improve solubility, but care must be taken to ensure the final pH is compatible with your experimental system.
Q6: Can I use solvents other than DMSO for cell culture experiments?
A6: While DMSO is widely used, it can be toxic to some cell lines at higher concentrations. If you are concerned about DMSO toxicity, you can try to minimize the final DMSO concentration in your culture medium by preparing a highly concentrated stock solution. Alternatively, for some applications, using the sodium salt of thyroxine, which has better aqueous solubility, might be an option.[9] Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature. | - For aqueous solutions, first dissolve in a minimal amount of DMSO.[1]- Increase the solvent volume.- Gentle warming and sonication may aid dissolution, but be cautious about potential degradation. |
| Precipitation occurs after diluting the stock solution. | - The final concentration of the organic solvent is too low.- Rapid addition of the stock solution to the buffer.- The final concentration of this compound exceeds its solubility limit in the final solvent mixture. | - Increase the proportion of the organic solvent in the final solution.- Add the stock solution dropwise to the aqueous buffer while stirring vigorously.- Prepare a more dilute final solution. |
| The prepared solution is not stable and forms crystals over time. | - The solution is supersaturated.- Degradation of the compound. | - Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[10]- Aqueous solutions are generally not recommended for storage for more than a day.[1]- Protect solutions from light. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound.- Degradation of the stock solution. | - Ensure complete dissolution before use. Visually inspect for any particulate matter.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Solubility of L-Thyroxine in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | ~2.5 | [1] |
| Dimethylformamide | ~0.14 | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 | [1] |
| Methanol | Used for stock solutions | [2][3] |
| Water | Sparingly soluble | [1][4] |
Note: This data is for L-Thyroxine and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer (e.g., PBS or cell culture medium).
-
Mixing: While vortexing or stirring the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Check: Ensure the final solution is clear and free of any precipitate.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for selecting a suitable solvent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. osha.gov [osha.gov]
- 3. Oral Liquid Formulation of Levothyroxine Is Stable in Breakfast Beverages and May Improve Thyroid Patient Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Absorption (and Sudden Changes in Levels) - cohlife.org [cohlife.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of D-Thyroxine and L-Thyroxine on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of D-thyroxine (DT4) and L-thyroxine (LT4) on mitochondrial respiration. While both are stereoisomers of the primary hormone secreted by the thyroid gland, their biological activities, particularly concerning metabolic rate and mitochondrial function, exhibit notable differences. This analysis is based on available experimental data, though it is important to note that direct, head-to-head quantitative studies on specific mitochondrial respiratory parameters for both isomers are limited in contemporary literature. Much of the comparative in-vivo metabolic data stems from historical studies.
Executive Summary
L-thyroxine is the biologically active enantiomer, primarily known for its role in regulating metabolism through its conversion to the more potent triiodothyronine (T3). D-thyroxine, in contrast, exhibits significantly lower calorigenic and metabolic activity. While L-thyroxine profoundly impacts mitochondrial biogenesis and respiration, the direct effects of D-thyroxine on these processes are less pronounced and not as well-documented. This guide synthesizes the available data to draw a comparative picture.
Quantitative Data Comparison
Direct comparative data on mitochondrial oxygen consumption rates for D- and L-thyroxine from a single study is scarce. The following table summarizes key findings from various studies to provide a comparative perspective.
| Parameter | L-Thyroxine (LT4) | D-Thyroxine (DT4) | Key Findings & Citations |
| Calorigenic Effect | High | Low (approx. 1/10th to 1/25th of LT4) | L-thyroxine has a potent calorigenic effect, significantly increasing the basal metabolic rate. D-thyroxine's effect is substantially weaker.[1] |
| Mitochondrial Respiration | Stimulates oxygen consumption (primarily via conversion to T3).[2] | Minimal direct stimulatory effect reported. | L-thyroxine treatment in vivo leads to increased mitochondrial oxygen consumption.[2] |
| State 3 Respiration (ADP-stimulated) | Can be increased in the long term through biogenesis; acute administration in humans showed a decrease. | Data not available. | Long-term hyperthyroidism is associated with increased respiratory chain components. However, acute L-T4 administration in humans led to a ~30% reduction in state 3 respiration in skeletal muscle mitochondria.[3] |
| Respiratory Control Ratio (RCR) | Decreased in some studies. | Data not available. | Acute L-T4 administration in humans resulted in an approximately 30% reduction in the RCR in skeletal muscle mitochondria, suggesting a degree of uncoupling.[3] |
| Cardiac High-Energy Phosphate Metabolism | Alters phosphocreatine and inorganic phosphate levels. | Alters phosphocreatine and inorganic phosphate levels, but differently from LT4. | A study using 31P NMR on hypothyroid rat hearts showed differential alterations in high-energy phosphate levels between DT4 and LT4 treatment. |
| Antioxidant Effect in Mitochondria | Exerts an antioxidant effect at normal concentrations. | Exerts an antioxidant effect at normal concentrations. | In rat cerebral cortex mitochondria, both isomers at 1 x 10-8 M decreased chemiluminescence by 69% (LT4) and 66% (DT4). |
Signaling Pathways and Mechanisms of Action
The primary mechanism of L-thyroxine's effect on mitochondrial respiration is mediated through its conversion to T3, which then acts on nuclear and mitochondrial receptors to regulate gene expression.
-
Genomic Pathway (L-Thyroxine/T3): L-thyroxine is transported into the cell and converted to T3 by deiodinases. T3 enters the nucleus and binds to thyroid hormone receptors (TRs), which then modulate the transcription of nuclear genes encoding mitochondrial proteins. This leads to increased mitochondrial biogenesis and synthesis of respiratory chain components.
-
Mitochondrial Pathway (L-Thyroxine/T3): T3 can also directly enter the mitochondria and bind to a truncated form of the thyroid hormone receptor (p43), which stimulates the transcription of mitochondrially encoded genes.
-
Non-Genomic Pathway: Thyroid hormones can also exert rapid, non-genomic effects that can influence mitochondrial activity, though these are less well-defined for T4 compared to T3.[4]
The specific signaling pathways for D-thyroxine's effects on mitochondria are not well-elucidated, but its significantly lower metabolic activity suggests a much-reduced interaction with these pathways compared to L-thyroxine.
Experimental Protocols
The following outlines a typical experimental protocol for the comparative analysis of D- and L-thyroxine on mitochondrial respiration using extracellular flux analysis.
Objective: To measure and compare the effects of D-thyroxine and L-thyroxine on the key parameters of mitochondrial respiration in a cellular model.
Materials:
-
Cell line (e.g., HepG2 hepatocytes, C2C12 myoblasts)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
D-thyroxine and L-thyroxine stock solutions
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow.
-
Treatment: Treat the cells with various concentrations of D-thyroxine, L-thyroxine, or vehicle control for a specified duration (e.g., 24-48 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate the cells in a CO2-free incubator for one hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant. Load the mitochondrial inhibitors into the designated ports of the sensor cartridge.
-
Mito Stress Test: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. This involves sequential injections of the inhibitors to measure:
-
Basal Respiration: The baseline oxygen consumption rate (OCR).
-
ATP-linked Respiration: Measured after the injection of oligomycin, an ATP synthase inhibitor.
-
Maximal Respiration: Determined after the injection of FCCP, an uncoupling agent.
-
Non-mitochondrial Respiration: Measured after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the different parameters of mitochondrial respiration (e.g., basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity).
Conclusion
The available evidence strongly indicates that L-thyroxine is the primary regulator of mitochondrial respiration and metabolism, with its effects being largely mediated through its conversion to T3. D-thyroxine exhibits substantially lower metabolic activity and its direct impact on mitochondrial respiration appears to be minimal in comparison. While both isomers may have some effects on cellular redox state and high-energy phosphate metabolism, their potencies and mechanisms of action are distinct.
For researchers in drug development, the differential effects of these stereoisomers are of critical importance. The lower calorigenic effect of D-thyroxine has been explored for therapeutic applications such as cholesterol-lowering, aiming to separate the metabolic effects from the direct cardiac stimulatory effects of L-thyroxine. Further direct comparative studies employing modern techniques like extracellular flux analysis are warranted to fully elucidate the nuanced differences in their effects on mitochondrial bioenergetics.
References
- 1. THE CALORIGENIC ACTION OF D- AND L-THYROXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thyroxine on cellular oxygen-consumption and glucose uptake: evidence of an effect of total T4 and not "free T4" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of short-term thyroxine administration on energy metabolism and mitochondrial efficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of DL-Thyroxine on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of DL-Thyroxine (T4) on gene expression with other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the molecular mechanisms of thyroid hormone action and in the design of future studies.
Comparison of Gene Expression Changes
This compound, a synthetic form of thyroxine, is a cornerstone of hypothyroidism treatment. Its primary mode of action is through its conversion to the more biologically active triiodothyronine (T3), which then modulates gene expression by binding to nuclear thyroid hormone receptors (TRs). However, research indicates that T4 also possesses intrinsic activity and can regulate gene expression independently.[1][2]
This section compares the genomic effects of this compound (represented by its active L-isomer, levothyroxine) with a hypothyroid state and discusses alternatives such as combination therapy (T4/T3) and desiccated thyroid extract (DTE).
This compound (Levothyroxine) vs. Hypothyroid State
Treatment with levothyroxine (L-T4) significantly alters gene expression in various tissues. A study on human whole blood from athyroid patients showed that levothyroxine treatment regulated a large number of genes, with a majority being upregulated.[3]
Table 1: Differentially Expressed Genes in Human Whole Blood Following Levothyroxine Treatment [3]
| Gene Symbol | Description | Fold Change (On L-T4 vs. Off L-T4) | Regulation |
| Top Upregulated Genes | |||
| ALPL | Alkaline Phosphatase, Liver/Bone/Kidney | >2.0 | Upregulated |
| CDA | Cytidine Deaminase | >2.0 | Upregulated |
| GPNMB | Glycoprotein Nmb | >2.0 | Upregulated |
| TREM2 | Triggering Receptor Expressed On Myeloid Cells 2 | >2.0 | Upregulated |
| SPP1 | Secreted Phosphoprotein 1 | >2.0 | Upregulated |
| Top Downregulated Genes | |||
| TRIM58 | Tripartite Motif Containing 58 | <0.5 | Downregulated |
| KCNJ16 | Potassium Inwardly Rectifying Channel Subfamily J Member 16 | <0.5 | Downregulated |
| TMOD1 | Tropomodulin 1 | <0.5 | Downregulated |
| HBA1/HBA2 | Hemoglobin Subunit Alpha 1/2 | <0.5 | Downregulated |
| SELENBP1 | Selenium Binding Protein 1 | <0.5 | Downregulated |
Note: This table presents a selection of the 47 genes that demonstrated at least a twofold change in expression. The full dataset from the study identified 486 differentially expressed genes with a fold-change >1.5.[3]
This compound Monotherapy vs. Combination Therapy (T4/T3) and Desiccated Thyroid Extract (DTE)
While levothyroxine monotherapy is the standard of care, some patients report persistent symptoms, leading to interest in combination therapy with liothyronine (T3) or the use of DTE, which contains both T4 and T3.[4][5]
Direct, large-scale RNA-sequencing comparisons of these treatments are not extensively available in the current literature. Most studies focus on clinical outcomes, biochemical markers, and patient preference.[4][6][7]
-
Biochemical Differences: Combination therapy and DTE lead to higher serum T3 and lower serum T4 levels compared to levothyroxine monotherapy.[6][7]
-
Patient Preference: Some studies indicate a patient preference for DTE or combination therapy, which may be linked to genetic polymorphisms in genes related to thyroid hormone transport and metabolism, such as DIO2 and MCT10.[8][9]
-
Gene Expression Insights from Animal Models: In mouse models, a combination of T4 and T3 has been shown to have synergistic effects on gene expression, particularly in pathways related to cell proliferation and cholesterol physiology.[2]
Further research is needed to fully elucidate the differences in global gene expression profiles between these treatment modalities in human subjects.
Key Signaling Pathways
Thyroid hormones regulate gene expression through two main pathways: a genomic pathway mediated by nuclear receptors and a non-genomic pathway initiated at the cell surface.
Genomic Signaling Pathway
The genomic pathway involves the binding of T3 to thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA to either activate or repress gene transcription.[10]
Non-Genomic Signaling Pathway
Non-genomic actions of thyroid hormones, primarily T4, are initiated at the plasma membrane through binding to the integrin αvβ3 receptor.[11][12] This interaction activates signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which can in turn influence gene expression.[11][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to validate the effects of this compound on gene expression.
RNA Extraction from Thyroid Tissue
This protocol is adapted from methods for extracting high-quality RNA from fresh-frozen human thyroid tissues.[1]
-
Tissue Homogenization:
-
Excise and weigh the frozen thyroid tissue (approximately 20-30 mg).
-
Immediately place the tissue in a tube containing 1 mL of a guanidinium thiocyanate-based lysis solution (e.g., TRIzol).
-
Homogenize the tissue using a rotor-stator homogenizer until no visible tissue fragments remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of lysis solution.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of the initial lysis solution.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Assess RNA integrity and concentration using a spectrophotometer and agarose gel electrophoresis or a bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally considered suitable for downstream applications like RNA-seq.[1]
-
RNA Sequencing (RNA-Seq) Library Preparation
This protocol outlines the key steps for preparing a stranded mRNA library for Illumina sequencing, a common platform for transcriptomic analysis.[1][11]
References
- 1. Illumina TruSeq Stranded mRNA Sample Preparation Protocol | CHMI services [chmi-sops.github.io]
- 2. pubcompare.ai [pubcompare.ai]
- 3. support.illumina.com [support.illumina.com]
- 4. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desiccated thyroid extract vs Levothyroxine in the treatment of hypothyroidism [thyroid.org]
- 6. Evaluating the effectiveness of combined T4 and T3 therapy or desiccated thyroid versus T4 monotherapy in hypothyroidism: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genes Linked to Combo Therapy Efficacy in Hypothyroidism [medscape.com]
- 9. Desiccated thyroid extract compared with levothyroxine in the treatment of hypothyroidism: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. A randomized trial of combination T4 and T3 treatment and effect on tissue markers of thyroid status and quality of life in hypothyroid patients [thyroid.org]
A Comparative Analysis of DL-Thyroxine and L-Thyroxine: Unraveling Biological Potency
For Immediate Release
[City, State] – November 20, 2025 – In the realm of thyroid hormone replacement therapy and research, the distinction between different isomers of thyroxine is of paramount importance for therapeutic efficacy and experimental accuracy. This guide provides a comprehensive comparison of DL-Thyroxine, a racemic mixture of D- and L-isomers, and L-Thyroxine (Levothyroxine), the biologically active isomer, with a focus on their respective biological potencies supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the nuanced activities of these compounds.
Executive Summary
L-Thyroxine (T4) is the principal hormone secreted by the thyroid gland and is the standard of care for treating hypothyroidism. Its stereoisomer, D-Thyroxine (Dextrothyroxine), exhibits significantly lower biological activity in terms of metabolic regulation. Consequently, this compound, being a 50/50 mixture of the two, possesses approximately half the potency of an equivalent dose of pure L-Thyroxine. This comparison guide will delve into the quantitative differences in their effects on key metabolic parameters and their interactions with thyroid hormone receptors.
Data Presentation: Quantitative Comparison of Biological Potency
The following table summarizes the key findings from a comparative study on the effects of D-Thyroxine and L-Thyroxine in hypothyroid subjects. The data highlights the doses required to achieve equivalent physiological responses.
| Parameter | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) | Potency Ratio (L:D) |
| Dose for equivalent TSH suppression | 0.15 mg | 4.0 mg | ~27:1 |
| Dose for equivalent cholesterol lowering | 0.15 mg | 4.0 mg | ~27:1 |
| Dose for equivalent triglyceride lowering | 0.15 mg | 4.0 mg | ~27:1 |
| Dose for equivalent phospholipid lowering | 0.15 mg | 4.0 mg | ~27:1 |
| Dose for equivalent Basal Metabolic Rate (BMR) stimulation | 0.15 mg | 4.0 mg | ~27:1 |
Data adapted from Gorman et al., 1979.[1]
In-Depth Analysis of Biological Effects
Metabolic Rate: L-Thyroxine is a potent stimulator of the basal metabolic rate (BMR). The D-isomer, D-Thyroxine, also demonstrates an ability to increase BMR, but at a significantly higher dosage. Studies have shown that approximately 4.0 mg of D-Thyroxine is required to produce the same elevation in BMR as 0.15 mg of L-Thyroxine.[1]
Lipid Metabolism: Both isomers have been shown to reduce serum cholesterol, triglycerides, and phospholipids in hypothyroid patients.[1] Historically, D-Thyroxine was explored as a lipid-lowering agent with the hope of dissociating its metabolic effects from its cardiac-stimulatory effects. However, clinical trials revealed that the doses of D-Thyroxine required for significant lipid reduction often led to adverse cardiac events. The comparative data indicates that the potency for lipid-lowering effects mirrors that of metabolic rate stimulation, with L-Thyroxine being substantially more potent.[1]
Thyroid-Stimulating Hormone (TSH) Suppression: The regulation of the hypothalamic-pituitary-thyroid axis is a key function of thyroid hormones. L-Thyroxine effectively suppresses the secretion of TSH from the pituitary gland, a primary goal in the treatment of hypothyroidism. D-Thyroxine also exhibits this effect, but again, at a much higher dose, indicating a weaker interaction with the regulatory feedback loop.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for the key experiments.
Thyroid Hormone Receptor Binding Affinity Assay (Competitive Binding)
This protocol outlines a method to determine the relative binding affinity of D- and L-Thyroxine to thyroid hormone receptors.
-
Receptor Preparation: Isolate thyroid hormone receptors from rat liver nuclei. The nuclei are washed, and the receptors are extracted using a high-salt buffer (e.g., 0.4 M NaCl).
-
Radioligand: Utilize ¹²⁵I-labeled L-Thyroxine as the radioligand.
-
Competitive Binding:
-
Incubate a constant amount of the prepared receptors and ¹²⁵I-L-Thyroxine with increasing concentrations of unlabeled L-Thyroxine (homologous competition) or D-Thyroxine (heterologous competition).
-
Incubations are carried out in a suitable buffer at a controlled temperature (e.g., 2°C) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method from the era of the key comparative studies was the use of Sephadex G-25 columns. A more rapid method involves filtration through nitrocellulose membranes, which retain the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can be determined by comparing the IC50 values of D- and L-Thyroxine.
Basal Metabolic Rate (BMR) Measurement
The BMR is determined by measuring oxygen consumption under specific resting conditions.
-
Subject Preparation: Subjects must be in a post-absorptive state (fasted for at least 12 hours), physically and psychologically at rest, and in a thermoneutral environment.
-
Measurement Technique (Indirect Calorimetry):
-
The subject lies awake and still in a supine position.
-
A ventilated hood, mouthpiece with a nose clip, or a face mask is used to collect all expired air.
-
The volume of expired air is measured, and the concentrations of oxygen and carbon dioxide are analyzed.
-
-
Calculation: The rate of oxygen consumption (VO₂) is used to calculate the BMR. The Weir formula is a commonly used equation: BMR (kcal/day) = [3.9 (VO₂ in L/min) + 1.1 (VCO₂ in L/min)] x 1440.
-
Standardization: Measurements are taken at the same time of day for each subject to minimize diurnal variations.
Biochemical Assays for Serum Parameters (as per 1970s methodologies)
The following methods were standard during the period of the key comparative study.
-
Serum Thyrotropin (TSH): Measured by radioimmunoassay (RIA).[2][3] This technique involves the competitive binding of radiolabeled TSH and unlabeled TSH (from the patient's serum) to a limited number of TSH-specific antibodies. The amount of bound radioactivity is inversely proportional to the concentration of TSH in the patient's sample.
-
Serum Cholesterol: Measured using automated enzymatic assays. A common method was the Abell-Kendall method, which involves saponification of cholesterol esters, extraction of total cholesterol with petroleum ether, and color development with the Liebermann-Burchard reagent.
-
Serum Triglycerides: Measured by enzymatic methods after hydrolysis to glycerol. The glycerol is then quantified, often through a series of coupled enzymatic reactions leading to the production of a colored or fluorescent compound.
Mandatory Visualization
Caption: Thyroid Hormone Signaling Pathway.
Caption: Experimental Workflow for BMR Comparison.
Conclusion
The available evidence conclusively demonstrates that L-Thyroxine is the significantly more potent isomer of thyroxine for all measured biological effects, including the regulation of basal metabolic rate, lipid metabolism, and TSH suppression. This compound, as a racemic mixture, therefore exhibits a diluted potency directly proportional to its L-Thyroxine content. For therapeutic applications, the use of pure L-Thyroxine allows for precise and predictable dosing, which is critical for achieving and maintaining a euthyroid state. For research purposes, a clear understanding of the differential potencies of the D- and L-isomers is essential for the accurate interpretation of experimental results.
References
- 1. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The History and Future of Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of Human Serum Thyrotrophin - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Stereoisomer Specificity: A Comparative Guide to DL-Thyroxine Cross-reactivity in L-Thyroxine Immunoassays
When both L- and D-isomers are present, as in a DL-Thyroxine formulation, the degree to which an immunoassay's antibodies bind to the unintended D-isomer can significantly impact the accuracy of L-Thyroxine quantification. This cross-reactivity varies considerably across different immunoassay platforms and manufacturers, highlighting the critical need for careful assay selection and validation.
Quantitative Analysis of D-Thyroxine Cross-Reactivity
The following table summarizes the reported cross-reactivity of D-Thyroxine in several commercially available L-Thyroxine immunoassays. The data reveals a wide spectrum of specificity, ranging from negligible to substantial cross-reactivity.
| Immunoassay Platform/Kit | Manufacturer/Brand | D-Thyroxine Cross-Reactivity (%) |
| Access Total T4 | Beckman Coulter | 72.5% |
| Direct T4 ELISA | DIAsource | 94% |
| IMMULITE 2000 Canine Total T4 | Siemens | 79% |
| IMMULITE 2000 Free T4 | Siemens | No Detectable Cross-Reactivity |
This table is compiled from publicly available product information. Cross-reactivity can vary between lots and is dependent on the specific experimental conditions.
The Underlying Mechanism: A Look at Competitive Immunoassays
The majority of L-Thyroxine immunoassays are based on a competitive binding principle. In this format, unlabeled L-Thyroxine in the sample competes with a fixed amount of labeled L-Thyroxine (the tracer) for a limited number of binding sites on an L-Thyroxine-specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of L-Thyroxine in the sample.
Cross-reactivity with D-Thyroxine occurs when the antibody, designed to be specific for L-Thyroxine, also recognizes and binds to the D-isomer. The degree of cross-reactivity is determined by the structural similarity between the two isomers and the specificity of the antibody's binding site.
D-Thyroxine Exhibits Superior In Vitro Antioxidant Activity Compared to L-Thyroxine
For Immediate Release
[City, State] – November 20, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison of the antioxidant properties of D- and L-thyroxine, the two stereoisomers of the thyroid hormone. A detailed analysis of experimental data reveals that D-thyroxine possesses significantly greater antioxidant potential in a model system, a finding that could have implications for the development of novel therapeutic agents.
This guide provides an objective comparison of the antioxidant performance of D- and L-thyroxine, supported by key experimental data and detailed methodologies for the assays used in the primary research.
Quantitative Comparison of Antioxidant Properties
A key study directly comparing the antioxidant activity of D- and L-thyroxine demonstrated a notable difference in their efficacy. The antioxidant activity was assessed using a chemiluminescence method in a model system containing riboflavin. The results, summarized in the table below, indicate that D-thyroxine is a more potent antioxidant in this in vitro setting.
| Compound | IC50 (μM) | Relative Antioxidant Activity (D-T4 vs. L-T4) |
| D-Thyroxine (D-T4) | 74.3 ± 7.1 | 2.2 times greater than L-T4 |
| L-Thyroxine (L-T4) | 154.7 ± 12.3 | - |
IC50 represents the concentration of the compound required to inhibit the chemiluminescence signal by 50%. A lower IC50 value indicates greater antioxidant activity.[1]
At physiological concentrations (10 nM), both isomers of thyroxine exhibited identical antioxidant activities in vitro on the membrane fraction of the rat cerebral cortex. The antioxidant effect was more pronounced in the mitochondrial fraction, where the intensity of chemiluminescence decreased by 69% for D-thyroxine and 66% for L-thyroxine. In the synaptosomal fraction, the decrease was 45% and 46%, respectively.[1] This suggests that while D-thyroxine is more potent in a cell-free system, at physiological levels, their antioxidant effects on cellular membranes may be comparable. The antioxidant effect is suggested to be associated with the phenolic nature of the thyroxine molecule, as the D-form has no hormonal activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the antioxidant properties of D- and L-thyroxine.
Chemiluminescence Assay for IC50 Determination
This method was utilized to determine the effective concentrations (IC50) of D- and L-thyroxine.
Principle: The assay is based on the measurement of light emission (chemiluminescence) produced during a chemical reaction that generates free radicals. Antioxidants present in the sample will quench this chemiluminescence in a concentration-dependent manner.
Reagents:
-
Phosphate buffer (pH 7.4)
-
Riboflavin solution
-
Luminol solution
-
Solutions of D-thyroxine and L-thyroxine of varying concentrations
Procedure:
-
A model system containing riboflavin was used to generate free radicals.
-
Measurements were made using a chemiluminescence (CL) detector.
-
Varying concentrations of D-thyroxine and L-thyroxine were added to the model system.
-
The intensity of the chemiluminescence was recorded for each concentration.
-
The percentage of inhibition of the CL signal was calculated for each concentration relative to a control with no antioxidant.
-
The IC50 value, the concentration of the thyroxine isomer that caused a 50% reduction in chemiluminescence, was determined from the dose-response curve.
Luminol-Dependent Peroxide Chemiluminescence in Subcellular Fractions
This assay was used to study the effects of thyroxine isomers on free-radical oxidation processes in mitochondrial and synaptosomal fractions of the rat cerebral cortex.
Principle: This assay measures the chemiluminescence produced by the reaction of luminol with peroxide radicals present in the subcellular fractions. The addition of antioxidants reduces the amount of peroxide radicals, leading to a decrease in the chemiluminescence signal.
Reagents:
-
Mitochondrial and synaptosomal fractions isolated from rat cerebral cortex
-
Luminol solution
-
Physiological concentration of D-thyroxine and L-thyroxine (10 nM)
Procedure:
-
Mitochondrial and synaptosomal fractions were prepared from the cerebral cortex of rats.
-
The baseline luminol-dependent peroxide chemiluminescence of these fractions was measured.
-
D-thyroxine or L-thyroxine at a physiological concentration of 10 nM was added to the fractions.
-
The change in the intensity of chemiluminescence was recorded.
-
The percentage decrease in chemiluminescence was calculated to determine the antioxidant activity of each isomer in the different subcellular fractions.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
References
Head-to-head comparison of different DL-Thyroxine salt forms in research
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that influences stability, solubility, and bioavailability. Levothyroxine, a narrow therapeutic index drug, is almost exclusively available as the sodium salt. This guide provides a detailed comparison of levothyroxine sodium with novel, recently synthesized ionic liquid-based levothyroxine salts, supported by experimental data and detailed protocols.
While levothyroxine is predominantly formulated as its sodium salt, recent research has explored alternative salt forms to enhance its physicochemical properties.[1] This comparison focuses on the available data for levothyroxine sodium and the novel ionic liquid forms, choline levothyroxine ([Ch][T4]) and 1-(2-hydroxyethyl)-3-methylimidazolium levothyroxine ([C2OHMiM][T4]).
Comparative Physicochemical Properties
A recent study synthesized and characterized two novel ionic liquid (IL) forms of levothyroxine, offering a direct comparison with the commonly used sodium salt.[2] The key objective of this research was to improve the solubility of levothyroxine.[2]
| Salt Form | Molecular Formula | Appearance | Water Solubility (25°C) | Water Solubility (37°C) | PBS Solubility (37°C) | Serum Solubility (37°C) |
| Levothyroxine Sodium ([Na][T4]) | C₁₅H₁₀I₄NNaO₄ | Light amber-brown, crystalline powder | 0.150 mg/mL | 0.180 mg/mL | 0.250 mg/mL | 0.350 mg/mL |
| Choline Levothyroxine ([Ch][T4]) | C₂₀H₂₄I₄N₂O₅ | Not specified | 0.210 mg/mL | 0.280 mg/mL | 0.350 mg/mL | 0.450 mg/mL |
| 1-(2-hydroxyethyl)-3-methylimidazolium Levothyroxine ([C₂OHMiM][T4]) | C₂₁H₂₁I₄N₃O₅ | Not specified | 0.280 mg/mL | 0.350 mg/mL | 0.450 mg/mL | 0.550 mg/mL |
| Table 1: Comparison of the solubility of different levothyroxine salt forms. Data sourced from a 2023 study on ionic levothyroxine formulations.[2] |
The results indicate that the novel ionic liquid forms of levothyroxine exhibit significantly improved solubility in water, PBS, and serum compared to the traditional sodium salt.[2] Notably, [C2OHMiM][T4] demonstrated the highest solubility across all tested conditions.[2] This enhanced solubility could potentially lead to improved absorption and bioavailability.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols used for the synthesis and characterization of the novel levothyroxine salts and the standard methods for evaluating levothyroxine formulations.
Synthesis of Ionic Liquid-Based Levothyroxine Salts
The synthesis of choline levothyroxine ([Ch][T4]) and 1-(2-hydroxyethyl)-3-methylimidazolium levothyroxine ([C2OHMiM][T4]) was achieved through a metathesis reaction.[2]
Synthesis of Choline Levothyroxine ([Ch][T4]) [2]
-
Dissolve choline chloride (1.5 equivalents) in ethanol in a round-bottomed flask.
-
Slowly add levothyroxine sodium (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting solution.
-
Evaporate the solvent from the filtrate and dry the product under a vacuum.
Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium Levothyroxine ([C₂OHMiM][T4]) [2]
-
Dissolve 1-(2-hydroxyethyl)-3-methylimidazolium bromide (1.5 equivalents) in ethanol in a round-bottomed flask.
-
Slowly add levothyroxine sodium (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the solution to remove the sodium bromide byproduct.
-
Evaporate the solvent from the filtrate and dry the product under a vacuum.
Characterization of Levothyroxine Salts
The synthesized ionic liquid-based salts were characterized using various analytical techniques to confirm their structure and purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR were used to elucidate the chemical structure of the synthesized compounds.[2]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : This technique was employed to identify the functional groups present in the molecules and confirm the formation of the ionic liquids.[2]
-
Elemental Analysis : The elemental composition (Carbon, Hydrogen, and Nitrogen) of the synthesized salts was determined to confirm their purity.[2]
-
Differential Scanning Calorimetry (DSC) : DSC was used to study the thermal properties of the compounds.[2]
Dissolution Testing for Levothyroxine Sodium Tablets (USP Method)
The United States Pharmacopeia (USP) provides standardized methods for the dissolution testing of levothyroxine sodium tablets.[3][4]
Apparatus : USP Apparatus 2 (Paddles). Dissolution Medium : 500 mL of 0.01 N hydrochloric acid containing 0.2% sodium lauryl sulfate.[4] Apparatus Speed : 50 rpm.[4] Temperature : 37 ± 0.5 °C. Procedure :
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time points (e.g., 15, 30, 45, 60 minutes).
-
Filter the samples promptly.
-
Analyze the filtrate for levothyroxine concentration using a validated HPLC method.[5]
Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the potency of levothyroxine and detecting any degradation products.[6][7]
Chromatographic Conditions :
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase : A gradient elution using a mixture of trifluoroacetic acid (0.1%, v/v, pH 3) and acetonitrile is often employed.[7]
-
Detection Wavelength : 225 nm.[6]
-
Column Temperature : 25 °C.[7]
-
Sample Diluent : 0.01 M methanolic NaOH.[7]
Procedure :
-
Prepare standard solutions of levothyroxine and any known impurities.
-
Prepare sample solutions from the drug product.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of levothyroxine and its degradation products by comparing the peak areas to those of the standards.
In Vivo Bioavailability Study
Bioavailability studies are conducted to determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action.[8]
Study Design : A single-dose, two-treatment, two-period, crossover design is commonly used.[9] Subjects : Healthy adult volunteers.[9] Procedure :
-
Administer a single oral dose of the levothyroxine formulation (e.g., 600 µg) to fasting subjects.[8][9]
-
Collect blood samples at predetermined time points over a 48-hour period.[9]
-
Analyze the plasma or serum samples for levothyroxine concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[9]
-
A washout period of at least 35 days is required between treatment periods due to the long half-life of levothyroxine.[8]
Visualizing Key Pathways and Processes
To aid in the understanding of the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: Thyroid hormone signaling pathway.
Caption: Workflow for dissolution testing.
References
- 1. Updating Levothyroxine Synthesis for the Modern Age [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. uspnf.com [uspnf.com]
- 4. uspnf.com [uspnf.com]
- 5. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Levothyroxine Bioequivalence Study and Its Narrow Therapeutic Index: Comparative Bioavailability Results Between Two Formulations Available in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Enantiomeric Separation of Thyroxine
The accurate determination of the enantiomeric purity of thyroxine is critical in pharmaceutical development and quality control, as the L-enantiomer (levothyroxine) is the biologically active form, while the D-enantiomer (dextrothyroxine) has different physiological effects. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing various chiral separation strategies. This guide provides a comparative overview of several validated HPLC methods for the enantiomeric separation of thyroxine, detailing their experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Comparison of Validated HPLC Methods
The following tables summarize the key chromatographic conditions and validation parameters for different HPLC methods developed for the enantiomeric separation of thyroxine.
Table 1: Chromatographic Conditions for Enantiomeric Separation of Thyroxine
| Parameter | Method 1: Teicoplanin-Based CSP | Method 2: Crown Ether-Based CSP | Method 3: Chiral Mobile Phase |
| Chiral Stationary Phase (CSP) | Chirobiotic T (teicoplanin-based) | Crown ether-based (e.g., ChiroSil SCA (-)) | Silica Gel Column (achiral) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[1][2][3] | Not specified | Not specified |
| Mobile Phase | Methanol and 0.1% triethylammonium acetate (TEAA), pH 4.0 (70:30, v/v)[1][2] | 60% methanol/water (v/v) with 0.1% formic acid[4] | Acetonitrile–water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), pH 5.42[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.4 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 215 nm[1][2] | MS/MS detection[4] | Not specified |
| Column Temperature | 25°C[1] | 40°C[4] | 40°C[5] |
Table 2: Validation Parameters for Enantiomeric Separation of Thyroxine
| Validation Parameter | Method 1: Teicoplanin-Based CSP | Method 2: Crown Ether-Based CSP (UHPLC-MS/MS) | Method 3: Chiral Mobile Phase |
| Linearity Range | 50–300 µg/mL for both enantiomers[1][2] | 0.5-100 μg/mL for both enantiomers[4] | 1-100 µg/mL for both enantiomers[5] |
| Correlation Coefficient (r²) | 0.9999 for both enantiomers[2] | > 0.9997 for both enantiomers[4] | D-T4: 0.9986, L-T4: 0.9978[5] |
| Limit of Detection (LOD) | L-thyroxine: 0.15 µg/mL, D-thyroxine: 0.20 µg/mL[1][2] | Not specified | 0.1 µg/mL for both enantiomers[5] |
| Limit of Quantitation (LOQ) | L-thyroxine: 0.40 µg/mL, D-thyroxine: 0.50 µg/mL[1] | Not specified | 0.8 µg/mL for both enantiomers[5] |
| Precision (%RSD) | Intra-day: 0.18–0.95%, Inter-day: 0.28–0.58%[1] | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
Experimental Protocols
Method 1: Enantioseparation using a Teicoplanin-Based Chiral Stationary Phase
This method utilizes a teicoplanin-based chiral stationary phase (Chirobiotic T) in reversed-phase mode to achieve baseline separation of thyroxine enantiomers[1][2].
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a variable wavelength detector.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio[1][2].
-
Column Temperature: 25°C[1].
-
Injection Volume: Not specified.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of L-thyroxine and D-thyroxine in a mixture of methanol and 0.01 M NaOH (3:1, v/v). Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linearity range (50-300 µg/mL)[1].
-
Sample Solutions: For pharmaceutical preparations, an accurately weighed amount of powdered tablets equivalent to a specific amount of levothyroxine sodium is dissolved in a mixture of methanol and 0.01 M NaOH (3:1, v/v) and ultrasonicated. The solution is then diluted with the mobile phase to the desired concentration[1].
4. Validation Procedure:
-
The method was validated according to the International Conference on Harmonization (ICH) guidelines[1][2].
-
Linearity: Assessed by plotting peak areas against the corresponding concentrations over the range of 50–300 µg/mL[1].
-
Precision: Evaluated by analyzing six replicate samples at three different concentrations on the same day (intra-day) and on three different days (inter-day)[1].
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
Method 2: Enantioseparation using a Crown Ether-Based Chiral Stationary Phase
This method employs a crown ether-based chiral stationary phase for the direct enantiomeric separation of thyroxine[4][6]. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using a chiral crown ether-derived column has also been validated[4].
1. Instrumentation:
-
An HPLC or UHPLC system. For the UHPLC-MS/MS method, the system is coupled to a tandem mass spectrometer[4].
2. Chromatographic Conditions (UHPLC-MS/MS):
-
Column: ChiroSil SCA (-) (chiral crown ether-derived)[4].
-
Mobile Phase: A mixture of 60% methanol in water (v/v) containing 0.1% formic acid[4].
-
Flow Rate: 1.4 mL/min[4].
-
Column Temperature: 40°C[4].
-
Detection: Tandem Mass Spectrometry (MS/MS)[4].
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable diluent to fall within the validated concentration range of 0.5-100 μg/mL[4].
4. Validation Procedure:
-
Linearity: Established over the concentration range of 0.5-100 μg/mL for both enantiomers[4].
-
The method was also validated for precision, sensitivity, and selectivity[4].
Method 3: Enantioseparation using a Chiral Mobile Phase
This approach utilizes an achiral silica gel column with a chiral mobile phase containing L-proline and copper(II) acetate to form diastereomeric complexes that can be separated[5].
1. Instrumentation:
-
An HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Silica gel column[5].
-
Mobile Phase: A mixture of acetonitrile and water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), adjusted to pH 5.42[5].
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 40°C[5].
-
Detection: UV detection (wavelength not specified)[5].
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a suitable diluent to be within the linear range of 1-100 µg/mL[5].
4. Validation Procedure:
-
Linearity: Assessed over a concentration range of 1-100 µg/mL for both D- and L-thyroxine[5].
-
LOD and LOQ: Determined to be 0.1 µg/mL and 0.8 µg/mL, respectively, for both enantiomers[5].
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for enantiomeric separation, as guided by ICH principles.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thyroxine Isomers on Cardiac Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of L-thyroxine (T4) and its isomer, D-thyroxine, on the functional capacity of cardiac mitochondria. The information presented herein is intended to support research and development efforts in cardiology and endocrinology by offering a clear, data-driven overview of how these two isomers differentially impact mitochondrial bioenergetics and oxidative stress.
Introduction
Thyroid hormones are critical regulators of cardiovascular physiology, exerting profound effects on heart rate, contractility, and metabolism. The primary secretory product of the thyroid gland, thyroxine (T4), exists as two stereoisomers: L-thyroxine and D-thyroxine. While L-thyroxine is the biologically active form used in hormone replacement therapy, D-thyroxine has been explored for its lipid-lowering properties. Their distinct metabolic fates and physiological effects are, in part, attributable to their differential interactions with cellular and mitochondrial targets. Understanding these differences at the level of the cardiac mitochondrion—the powerhouse of the cardiomyocyte—is crucial for elucidating their therapeutic and toxicological profiles.
Data Presentation: Comparative Effects on Mitochondrial Parameters
Direct comparative studies quantifying the specific effects of L-thyroxine versus D-thyroxine on key cardiac mitochondrial functional parameters are limited in the available scientific literature. The following tables summarize the known effects of L-thyroxine on cardiac mitochondrial function. Data for D-thyroxine are largely unavailable from direct comparative studies and are indicated as such. The presented data for L-thyroxine are derived from studies on hyperthyroidism induced by L-thyroxine administration in animal models.
Table 1: Effects of Thyroxine Isomers on Cardiac Mitochondrial Respiration
| Parameter | L-Thyroxine Effect | D-Thyroxine Effect | Reference |
| State 3 Respiration (ADP-stimulated) | Increased | Data not available | [1] |
| State 4 Respiration (Resting) | Increased | Data not available | [2] |
| Respiratory Control Ratio (RCR) | Decreased (15-29%) | Data not available | [2][3] |
Table 2: Effects of Thyroxine Isomers on Cardiac Mitochondrial ATP Synthesis and Energy Status
| Parameter | L-Thyroxine Effect | D-Thyroxine Effect | Reference |
| ATP Synthase Capacity | Increased | Data not available | [1] |
| Phosphocreatine/Inorganic Phosphate (PCr/Pi) Ratio | Altered | Differential alteration compared to L-thyroxine | [4] |
Table 3: Effects of Thyroxine Isomers on Cardiac Mitochondrial Reactive Oxygen Species (ROS) Production
| Parameter | L-Thyroxine Effect | D-Thyroxine Effect | Reference |
| Mitochondrial ROS Production | Increased | Data not available | [5] |
Signaling Pathways
Thyroxine isomers influence cardiac mitochondrial function through a combination of genomic and non-genomic signaling pathways. L-thyroxine, after conversion to the more potent triiodothyronine (T3), can enter the nucleus and bind to thyroid hormone receptors (TRs), leading to the transcription of genes involved in mitochondrial biogenesis and function. Non-genomic actions are initiated at the plasma membrane, primarily through integrin αvβ3, activating downstream kinase cascades that impact mitochondrial activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of thyroxine on cardiac mitochondrial function.
Isolation of Cardiac Mitochondria
This protocol is adapted from studies assessing mitochondrial function in rodent hearts.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of reaching 12,000 x g.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold isolation buffer.
-
Mince the ventricular tissue finely with scissors in a petri dish on ice.
-
Transfer the minced tissue to the homogenizer with 10 volumes of ice-cold isolation buffer.
-
Homogenize with 5-7 strokes at 500 rpm.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Mitochondrial Respiration (High-Resolution Respirometry)
This protocol describes the use of an oxygen electrode system (e.g., Oroboros Oxygraph-2k) to measure mitochondrial oxygen consumption.
Materials:
-
Respiration Medium: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.
-
Substrates: Pyruvate, malate, glutamate, succinate.
-
ADP (Adenosine diphosphate).
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (uncoupler).
-
Rotenone (Complex I inhibitor).
-
Antimycin A (Complex III inhibitor).
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 mL of respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria (e.g., 0.05 mg/mL).
-
Sequentially add substrates to measure respiration through different complexes of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration).
-
To measure State 3 respiration, add a saturating amount of ADP.
-
State 4 respiration is measured after the added ADP has been phosphorylated to ATP.
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration.
-
Further additions of inhibitors and uncouplers can be used to assess the function of specific components of the electron transport chain and the degree of coupling of oxidative phosphorylation.
Conclusion
The available evidence indicates that L-thyroxine administration, leading to a hyperthyroid state, significantly alters cardiac mitochondrial function. This is characterized by an increase in respiratory capacity and ATP synthesis, but at the cost of reduced coupling efficiency (lower RCR) and increased production of reactive oxygen species. These changes can contribute to the cardiac hypertrophy and dysfunction observed in hyperthyroidism.
A significant knowledge gap exists regarding the direct comparative effects of D-thyroxine on these specific mitochondrial parameters. While one study suggests differential effects on high-energy phosphate metabolism between the two isomers, more detailed, quantitative studies are required to fully elucidate the mitochondrial mechanisms underlying the distinct cardiac effects of L- and D-thyroxine. Future research should focus on head-to-head comparisons of these isomers on isolated cardiac mitochondria to provide the data necessary for a complete understanding of their structure-activity relationships at the subcellular level. This will be invaluable for the development of thyroid hormone analogs with more targeted therapeutic actions and improved safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Thyroxine on the Structural and Dynamic Features of Cardiac Mitochondria and Mitophagy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of L-thyroxine (LT4) and D-thyroxine (DT4) on cardiac function and high-energy phosphate metabolism: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Oxidative Stress in Thyroid Hormone-Induced Cardiomyocyte Hypertrophy and Associated Cardiac Dysfunction: An Undisclosed Story - PMC [pmc.ncbi.nlm.nih.gov]
DL-Thyroxine in Non-Genomic Thyroid Hormone Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Thyroxine's impact on non-genomic thyroid hormone signaling pathways against its constituent isomers, L-Thyroxine (T4) and D-Thyroxine, as well as the biologically active form, L-Triiodothyronine (T3). This analysis is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to Non-Genomic Thyroid Hormone Signaling
Beyond their classical genomic effects mediated by nuclear receptors, thyroid hormones can elicit rapid, non-genomic actions initiated at the plasma membrane. These signaling cascades are primarily mediated by the binding of thyroid hormones to the integrin αvβ3 receptor, leading to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK1/2) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[1][2][3][4] These pathways play crucial roles in cell proliferation, angiogenesis, and other vital cellular processes.[1][5][6][7] this compound, a racemic mixture of L-Thyroxine and D-Thyroxine, presents a unique case for studying these non-genomic effects, as both isomers contribute to the overall signaling output.
Comparative Analysis of Thyroid Hormone Analogs
The following tables summarize the quantitative data on the activation of key non-genomic signaling pathways by different thyroid hormone analogs.
Table 1: Activation of MAPK/ERK1/2 Signaling Pathway
| Compound | Receptor Binding Site on Integrin αvβ3 | Relative Potency in ERK1/2 Activation | Key Cellular Outcomes |
| L-Thyroxine (T4) | S2 Site | +++ | Proliferation, Angiogenesis[1][5][6] |
| D-Thyroxine | S2 Site | ++ | Proliferation, Angiogenesis |
| This compound | S2 Site | ++/+++ | Proliferation, Angiogenesis |
| L-Triiodothyronine (T3) | S1 and S2 Sites | ++ | Proliferation, Angiogenesis[8][9] |
Table 2: Activation of PI3K/Akt Signaling Pathway
| Compound | Receptor Binding Site on Integrin αvβ3 | Relative Potency in PI3K/Akt Activation | Key Cellular Outcomes |
| L-Thyroxine (T4) | Minimal to no direct activation | + | Cell survival, Metabolism |
| D-Thyroxine | Minimal to no direct activation | + | Cell survival, Metabolism |
| This compound | Minimal to no direct activation | + | Cell survival, Metabolism |
| L-Triiodothyronine (T3) | S1 Site | +++ | Cell survival, Metabolism, Nitric oxide production[10][11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the non-genomic effects of thyroid hormones.
Caption: Non-genomic signaling pathways activated by thyroid hormones.
Caption: General workflow for studying non-genomic effects.
Experimental Protocols
Assessment of MAPK/ERK1/2 Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Culture cells (e.g., human glioma U-87 MG cells) in appropriate media.
-
Serum-starve the cells for 24 hours prior to treatment to reduce basal kinase activity.
-
Treat cells with desired concentrations of this compound, L-Thyroxine, D-Thyroxine, or L-Triiodothyronine for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Assessment of PI3K/Akt Pathway Activation by Western Blot
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the MAPK/ERK1/2 assay.
-
-
Protein Extraction:
-
Follow the same protein extraction protocol as described above.
-
-
Western Blotting:
-
Perform Western blotting as described above, but use a primary antibody specific for phosphorylated Akt (p-Akt) at a key activation site (e.g., Ser473).
-
After signal detection, strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Discussion
The experimental evidence suggests that this compound, through its L- and D-isomers, primarily activates the MAPK/ERK1/2 pathway via the S2 site of the integrin αvβ3 receptor.[2][8] This leads to cellular responses such as proliferation and angiogenesis. In contrast, the activation of the PI3K/Akt pathway is predominantly a T3-mediated event, initiated at the S1 site of the same receptor.[9][12] Therefore, the non-genomic effects of this compound are expected to be more aligned with those of L-Thyroxine, focusing on MAPK-driven processes.
For researchers investigating the specific non-genomic actions of thyroid hormones, it is crucial to consider the distinct roles of T4 and T3 and their differential activation of downstream signaling cascades. The choice of thyroid hormone analog in experimental settings will significantly influence the observed cellular outcomes. This compound can serve as a useful tool to study the combined effects of both L- and D-isomers on MAPK signaling, while comparative studies with T3 are essential to delineate the specific contributions of the PI3K/Akt pathway.
References
- 1. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]
- 2. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Thyroid Dysfunction on Angiogenesis During Wound Healing and Skin Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Thyroxine: A Guide for Laboratory Professionals
The safe and compliant disposal of DL-Thyroxine is critical for ensuring laboratory safety and environmental protection. As a synthetic hormone, improper disposal of this compound can pose risks. This guide provides detailed, step-by-step procedures for its handling and disposal in a research environment, in accordance with established safety protocols and regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as hazardous, with evidence suggesting it may damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[3]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[3]
-
Protective Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If dust formation is possible, use a suitable respirator.[1]
Handle the chemical in a well-ventilated area to avoid the formation and inhalation of dust.[3]
Step-by-Step Disposal Procedure
This compound must be managed as hazardous chemical waste.[4] It should never be disposed of down the drain or in regular trash.[3][5] The primary method for disposal is through a licensed chemical destruction facility, typically involving controlled incineration.[3][6]
-
Waste Characterization and Segregation:
-
Containerization:
-
Solid this compound Waste: Whenever possible, dispose of solid this compound in its original manufacturer's container.[9] If this is not feasible, use a new, compatible, and leak-proof container with a secure screw-on cap.[7][9]
-
Contaminated Lab Supplies: Place items like gloves, bench paper, and Kim Wipes into a clear plastic bag. This bag must then be placed inside a second clear plastic bag (double-bagged) to allow for visual inspection.[9]
-
Sharps: Chemically contaminated sharps, such as pipette tips or broken glass, must be collected in a designated, puncture-resistant sharps container labeled for chemical waste.[9][10]
-
-
Labeling:
-
Storage:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7]
-
Keep waste containers securely closed except when adding waste.[4][9]
-
All containers must be stored within secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks.[7][9] The secondary container should be able to hold 110% of the volume of the primary container.[9]
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[9]
-
Do not attempt to transport or dispose of the waste yourself. All disposal must comply with regulations set by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][11][12]
-
Regulatory and Safety Summary
The following table summarizes the critical information for the proper management of this compound waste.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Pharmaceutical Waste | [6][12] |
| Governing Regulations | EPA Resource Conservation and Recovery Act (RCRA) | [11][12] |
| Primary Disposal Method | Controlled Incineration via Licensed Facility | [3][6] |
| Incompatible Materials | Strong Oxidizing Agents | [8] |
| Required PPE | Impermeable Gloves, Safety Goggles, Protective Clothing | [1][3] |
| Drain/Trash Disposal | Strictly Prohibited | [3][5][13] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different forms of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. danielshealth.com [danielshealth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling DL-Thyroxine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of DL-Thyroxine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this potent hormonal compound.
Quantitative Safety Information: Occupational Exposure Banding
| Hazard Category | Occupational Exposure Band (OEB) | Airborne Concentration Range | Primary Engineering Controls | Personal Protective Equipment (PPE) |
| High Potency | 3/4 | 1 - 10 µg/m³ | - Chemical Fume Hood- Ventilated Balance Enclosure- Glove Box or Isolator for highly sensitive operations | - Nitrile Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- Respiratory Protection (e.g., N95 or higher) |
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE are critical to minimize exposure to this compound.
Recommended PPE
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powder form, to prevent inhalation of airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving is a best practice. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a tight seal around the eyes are essential to protect against dust particles and splashes. |
| Body Protection | Lab Coat | A dedicated lab coat should be worn to prevent contamination of personal clothing. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, ethanol with NaOH)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Decontaminate the work surface within the chemical fume hood.
-
-
Weighing:
-
Dissolving:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to wet the powder.
-
Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
-
Final Steps:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Operational and Disposal Plans
A clear plan for handling spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Spill Management
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment:
-
For solid spills, gently cover the powder with damp paper towels to avoid generating dust.
-
For liquid spills, cover with absorbent material.
-
-
Cleanup:
-
Wearing appropriate PPE, clean the spill from the outside in.
-
All materials used for cleanup must be treated as hazardous waste.
-
-
Decontamination:
Waste Disposal
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Ensure all waste containers are labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
-
Disposal:
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. agnopharma.com [agnopharma.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. Disinfection, decontamination, fumigation, incineration - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. unfpa.org [unfpa.org]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
